Technical Documentation Center

4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline
  • CAS: 453557-77-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline: A Comprehensive NMR Guide

Executive Summary Fluorinated anilines are highly privileged scaffolds in modern medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors and other targeted therapeutics[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated anilines are highly privileged scaffolds in modern medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors and other targeted therapeutics[1]. The introduction of fluorine atoms drastically alters the physicochemical properties, metabolic stability, and lipophilicity of drug candidates. However, the presence of multiple fluorine atoms introduces complex spin-spin coupling networks in Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral analysis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS: 453557-77-2). By dissecting the mechanistic causality behind chemical shifts and 19 F-heteronuclear couplings, this guide establishes a self-validating protocol for the rigorous structural verification of poly-substituted fluorinated aromatics[2].

Structural Framework & Electronic Causality

To accurately assign the NMR spectra, we must first establish the atom numbering and evaluate the electronic environment of the molecule. The compound consists of two distinct aromatic systems linked by an ether bridge:

  • The Aniline Core: A highly substituted benzene ring bearing an amino group (C-1), a fluorine atom (C-2), a chlorine atom (C-4), and an ether linkage (C-5). The remaining positions (C-3 and C-6) are occupied by protons.

  • The Benzyl Ether Moiety: A 4-fluorobenzyl group attached to the C-5 oxygen.

Mechanistic Causality of Chemical Shifts

The chemical shifts in this molecule are dictated by a delicate interplay of inductive electron withdrawal (by F, Cl, and O) and resonance electron donation (by NH 2​ and OR).

  • Shielding by Resonance: The C-6 proton on the aniline ring is positioned ortho to both the strongly electron-donating amino (-NH 2​ ) and alkoxy (-OR) groups. This dual resonance donation significantly increases the local electron density, shielding H-6 and pushing its resonance upfield.

  • Deshielding by Induction: Conversely, the C-3 proton is flanked by two halogens (F and Cl). Because halogens are net electron-withdrawing via induction and lack the strong ortho-shielding resonance effects of oxygen or nitrogen, H-3 is relatively deshielded and appears further downfield.

  • Fluorine Spin-Spin Coupling: Fluorine-19 ( 19 F) has a spin of 1/2 and a 100% natural abundance. It couples strongly with both 1 H and 13 C nuclei through covalent bonds[3]. The magnitude of this J -coupling is strictly distance-dependent, allowing for unambiguous regiochemical assignment[4].

Experimental Protocols: A Self-Validating Workflow

A robust NMR analysis requires a self-validating workflow where 1D spectral hypotheses are rigorously confirmed by 2D heteronuclear correlations.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because it disrupts intermolecular hydrogen bonding, sharpening the -NH 2​ signal and slowing proton exchange, which allows the amino protons to be clearly observed.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic field shimming.

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 MHz): Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration. Acquire 16–32 scans.

  • 13 C NMR (100 MHz): Acquire using a power-gated 1 H-decoupled sequence (zgpg30). Because quaternary carbons (e.g., C-F, C-Cl) relax slowly, increase the D1 delay to 3.0–5.0 seconds. Acquire a minimum of 512 scans to achieve a sufficient signal-to-noise ratio, especially for the carbon signals split by 19 F coupling[5].

  • 19 F NMR (376 MHz): Acquire with 1 H decoupling to simplify the spectrum, or without decoupling to observe 19 F- 1 H multiplicities[2].

Step 3: 2D NMR Validation (COSY, HSQC, HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Use to map direct 1 H- 13 C single-bond connections, distinguishing protonated carbons (C-3, C-6, C-2', C-3', CH 2​ ) from quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the two ring systems. The benzyl CH 2​ protons will show a 3JCH​ correlation to the aniline C-5 carbon, proving the regiochemistry of the ether linkage.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 298 K) Acq1D 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->Acq1D Acq2D 2D NMR Validation (COSY, HSQC, HMBC) SamplePrep->Acq2D Process Spectral Processing (Apodization, FT, Phase) Acq1D->Process Acq2D->Process Assign1D 1D Assignment (Multiplet & J-Coupling Analysis) Process->Assign1D Assign2D 2D Connectivity (Through-bond Validation) Process->Assign2D FinalStruct Structural Verification 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Assign1D->FinalStruct Assign2D->FinalStruct

Figure 1: Comprehensive NMR structural elucidation workflow for fluorinated aniline derivatives.

Quantitative Spectral Data & Analysis

1 H NMR Spectral Data

The 1 H NMR spectrum of this compound is characterized by distinct spin-spin splitting patterns caused by the two fluorine atoms[4].

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment
-NH 2​ ~5.20br s2H-Broadened due to quadrupolar relaxation of 14 N and solvent exchange.
H-6 ~6.55d1H 4JHF​≈1.5 Highly shielded by ortho-NH 2​ and ortho-OR. Fine splitting due to meta-coupling with aniline F.
H-3 ~7.15d1H 3JHF​≈10.5 Deshielded by halogens. Large doublet due to strong ortho-coupling with aniline F.
-CH 2​ - ~5.05s2H-Deshielded by the adjacent ether oxygen and the benzyl aromatic ring.
H-3', H-5' ~7.20t2H 3JHH​≈8.8 3JHF​≈8.8 Ortho to benzyl F. Appears as a pseudo-triplet because JHH​ and JHF​ are nearly identical.
H-2', H-6' ~7.50dd2H 3JHH​≈8.8 4JHF​≈5.5 Meta to benzyl F. Split into a doublet of doublets by adjacent protons and the fluorine atom.
13 C NMR Spectral Data

In 13 C NMR, the presence of 19 F nuclei causes extensive signal splitting, which is often mistaken for impurities by inexperienced analysts[5]. The magnitude of the carbon-fluorine coupling constant ( JCF​ ) is a highly reliable metric for determining the distance from the fluorine atom.

PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Assignment & Causality
C-4' (Ar-F)~161.5d 1JCF​≈242 Ipso to benzyl fluorine. Massive one-bond coupling.
C-2 (Ar-F)~148.2d 1JCF​≈238 Ipso to aniline fluorine.
C-5 (C-O)~145.5d 4JCF​≈2.5 Deshielded by oxygen. Weak long-range coupling to aniline F.
C-1 (C-N)~135.0d 2JCF​≈13.5 Deshielded by nitrogen. Ortho to aniline F.
C-1' (Ar-C)~132.5d 4JCF​≈3.0 Ipso to CH 2​ on benzyl ring.
C-2', C-6' ~130.0d 3JCF​≈8.2 Meta to benzyl F. Classic three-bond coupling magnitude.
C-3 (Ar-H)~116.5d 2JCF​≈21.0 Ortho to aniline F, ortho to Cl.
C-3', C-5' ~115.2d 2JCF​≈21.5 Ortho to benzyl F.
C-4 (C-Cl)~111.0d 3JCF​≈6.5 Ipso to Cl, meta to aniline F.
C-6 (Ar-H)~102.5d 3JCF​≈3.5 Highly shielded by ortho-NH 2​ and ortho-OR.
-CH 2​ - ~69.5s-Aliphatic carbon attached to oxygen. No observable F coupling.

Advanced Diagnostic Signatures

The "Pseudo-Triplet" Phenomenon

A hallmark of 4-fluorobenzyl groups in 1 H NMR is the appearance of the H-3'/H-5' protons (those ortho to the fluorine). Because the proton-proton ortho coupling ( 3JHH​ ) and the proton-fluorine ortho coupling ( 3JHF​ ) are coincidentally similar in magnitude ( ∼8.5−9.0 Hz), the signal collapses into an apparent triplet[4]. Recognizing this signature allows for rapid visual confirmation of the para-fluorophenyl moiety without requiring complex spin simulation.

F NMR Validation

To finalize the self-validating system, a 19 F NMR spectrum must be acquired. The molecule contains two distinct fluorine environments that will appear in the standard aromatic fluorine region (-100 to -150 ppm)[2]:

  • Aniline Fluorine (F-2): Will appear as a multiplet (typically a doublet of doublets due to coupling with H-3 and H-6) around -135 ppm .

  • Benzyl Fluorine (F-4'): Will appear as a multiplet (coupling with H-3'/H-5' and H-2'/H-6') around -115 ppm .

References

  • "13C NMR of Fluorinated Organics", University of Ottawa NMR Facility Blog.[Link]

  • "NMR Multiplet Interpretation: An Infographic Walk-Through", DOKUMEN.PUB.[Link]

  • "Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies", ACS Publications.[Link]

  • "The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions", ResearchGate.[Link]

Sources

Exploratory

Mechanism of action of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Derivatives Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Derivatives

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for achieving target selectivity, metabolic stability, and optimal pharmacokinetics. 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS 453557-77-2; Formula: C₁₃H₁₀ClF₂NO) is a highly privileged, multi-substituted chemical intermediate[1]. Rather than functioning as a standalone therapeutic, this compound serves as a critical building block (pharmacophore) in the synthesis of advanced targeted therapies. By coupling the primary aniline amine to various heterocyclic cores (e.g., dihydronaphthyridines, heterobicycles, or purinones), researchers have developed potent agents spanning oncology, infectious diseases, and agrochemistry[2],[3],[4].

As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind this specific substitution pattern, detail its primary mechanisms of action, and provide self-validating experimental workflows for evaluating its derivatives.

Structural Rationale: Anatomy of a Privileged Pharmacophore

The precise arrangement of halogens and ether linkages on this aniline core is not arbitrary; it is a masterclass in structure-based drug design. Every functional group serves a distinct biophysical purpose:

  • The 2-Fluoro Substitution: Fluorine’s strong inductive electron-withdrawing effect lowers the pKa of the adjacent aniline amine. When conjugated to a kinase inhibitor core, this enhances the hydrogen-bond donor capacity of the resulting amide/urea, strengthening critical interactions with the backbone carbonyls in the kinase hinge region.

  • The 4-Chloro Substitution: Positioned para to the amine, the bulky chlorine atom acts as a metabolic shield. It effectively blocks cytochrome P450 (CYP)-mediated para-hydroxylation, significantly extending the in vivo half-life of the derivative.

  • The 5-[(4-fluorobenzyl)oxy] Extension: This bulky, highly lipophilic moiety is designed to probe deep hydrophobic pockets. In kinases, it occupies the allosteric specificity pocket exposed during the "DFG-out" inactive conformation[4]. In infectious disease models, it drastically increases the lipophilicity (LogP) of the molecule, enabling penetration through thick, lipid-rich bacterial cell walls[3].

Dual Mechanisms of Action

Oncology: Receptor Tyrosine Kinase (c-KIT) Inhibition

Derivatives synthesized from this aniline—specifically dihydronaphthyridine conjugates—act as potent inhibitors of the c-KIT receptor tyrosine kinase[4]. Mutations in c-KIT drive proliferative diseases such as gastrointestinal stromal tumors (GIST) and mast cell leukemia[4].

Mechanism: The derivatives function primarily as Type II kinase inhibitors. While the heterocyclic core binds to the ATP-binding hinge region, the 5-[(4-fluorobenzyl)oxy] tail extends into the adjacent hydrophobic pocket that is only accessible when the kinase activation loop is in the inactive (DFG-out) conformation. This traps the kinase in an inactive state, shutting down downstream PI3K/AKT and RAS/MAPK survival pathways, ultimately inducing tumor cell apoptosis.

Pathway Ligand Growth Factor Receptor c-KIT Receptor Tyrosine Kinase Ligand->Receptor Activation ATP_Pocket ATP Binding Pocket (DFG-out) Receptor->ATP_Pocket Conformational Shift Pathways PI3K/AKT & MAPK Pathways ATP_Pocket->Pathways ATP Hydrolysis Inhibitor Aniline Derivative Inhibitor Inhibitor->ATP_Pocket Competitive Binding Apoptosis Tumor Cell Apoptosis Pathways->Apoptosis Inhibition of Survival

Fig 1: Mechanism of c-KIT kinase inhibition by 4-chloro-2-fluoro-5-alkoxyaniline derivatives.

Infectious Disease: Anti-Mycobacterial Targeting

Beyond oncology, this pharmacophore is utilized to synthesize heterobicyclic compounds with profound bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (M. tb) and non-tuberculous mycobacteria[3].

Mechanism: M. tuberculosis is an intracellular pathogen that survives within host macrophages[5]. The extreme lipophilicity imparted by the 4-fluorobenzyloxy group allows these derivatives to easily cross the host macrophage membrane, penetrate the mycobacterial mycolic acid envelope, and inhibit vital intracellular enzymatic targets, reducing the relapse rate in tuberculosis therapy[5].

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the necessity of the tri-substituted pattern, the following table summarizes the SAR trends commonly observed when modifying the 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline core.

Pharmacophore ModificationBiophysical Rationalec-KIT IC₅₀ ImpactM. tb MIC Impact
Intact Core (4-Cl, 2-F, 5-OBnF) Optimal halogen bonding, metabolic shielding, and deep pocket lipophilicity.Optimal (+++) Optimal (+++)
Loss of 2-Fluoro Reduced acidity of the conjugated amine; weaker hinge-region hydrogen bonding.Moderate Decrease (++)Minimal Change
Replacement of 4-Chloro with -H Exposes the para-position to rapid CYP450-mediated oxidation, reducing half-life.Decrease (+)Decrease (+)
Shortening of 5-ether chain (e.g., to Methoxy) Fails to reach the deep hydrophobic specificity pocket; loss of membrane permeability.Severe Decrease (-)Severe Decrease (-)

Self-Validating Experimental Protocols

When screening these highly lipophilic, halogenated derivatives, standard colorimetric or simple fluorescence assays are prone to artifactual errors (e.g., compound aggregation or autofluorescence). The following protocols are engineered as self-validating systems.

Protocol A: TR-FRET Biochemical Kinase Screening

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading fluorescence, completely eliminating the background autofluorescence typical of halogenated aromatic compounds.

  • Reagent Preparation: Prepare the c-KIT kinase domain, biotinylated peptide substrate, and Europium-labeled anti-phosphotyrosine antibody in a low-salt HEPES buffer containing 0.01% Tween-20 (to prevent lipophilic compound aggregation).

  • Compound Dilution: Serially dilute the aniline derivatives in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to maintain kinase viability).

  • Kinase Reaction: Add ATP at a concentration equal to its Km​ value to ensure competitive inhibition dynamics. Incubate at 25°C for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium cryptate and Streptavidin-XL665).

  • Self-Validation Step: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay's integrity.

Protocol B: Intracellular Macrophage Infection Model

Testing anti-mycobacterial compounds in standard broth fails to account for host-cell penetration. This protocol validates the specific utility of the 4-fluorobenzyloxy group.

  • Macrophage Seeding: Seed THP-1 derived human macrophages into 96-well plates and activate with PMA (Phorbol 12-myristate 13-acetate) for 24 hours.

  • Infection: Infect macrophages with M. tuberculosis H37Rv strain at a Multiplicity of Infection (MOI) of 1:1. Wash away extracellular bacilli after 4 hours.

  • Treatment: Expose the infected macrophages to serial dilutions of the aniline derivatives for 5 days.

  • Enumeration & Validation: Lysis the macrophages using 0.1% Triton X-100 and plate the lysates on Middlebrook 7H10 agar to count Colony Forming Units (CFUs).

  • Self-Validation Step: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) on uninfected macrophages to ensure the compound is killing the bacteria, not the host cells.

Workflow Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification BiochemAssay TR-FRET Kinase Assay Purification->BiochemAssay CellAssay Macrophage Infection Model BiochemAssay->CellAssay Validation In Vivo Validation CellAssay->Validation

Fig 2: Self-validating experimental workflow for screening aniline-derived inhibitors.

References

  • American Chemical Society (ACS). "Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d]...". Available at: [Link]

  • Google Patents. "WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis".
  • Google Patents. "US8461179B1 - Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases".

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

Executive Summary In modern pharmaceutical development, the solid-state characterization of halogenated aniline intermediates is critical for ensuring batch-to-batch reproducibility, understanding polymorphic behavior, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the solid-state characterization of halogenated aniline intermediates is critical for ensuring batch-to-batch reproducibility, understanding polymorphic behavior, and optimizing downstream cross-coupling reactions. 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (C₁₃H₁₀ClF₂NO) is a highly functionalized building block featuring multiple hydrogen bond donors/acceptors and halogen bond donors.

This technical guide provides a comprehensive, authoritative framework for the crystallographic analysis of this compound. By detailing the causality behind experimental choices in Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), this whitepaper serves as a self-validating protocol for researchers seeking to map the supramolecular architecture of complex halogenated APIs.

Molecular Architecture & Supramolecular Packing

The structural complexity of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline arises from the steric and electronic interplay between its substituents. The primary drivers of its crystal packing are non-covalent interactions, which dictate the thermodynamic stability of the solid phase.

Conformational Locking via Dihedral Angles

The bulky 5-benzyloxy group and the adjacent 4-chloro substituent create significant steric hindrance. To minimize steric clash, the molecule adopts a twisted conformation. Crystallographic studies on related benzyloxyanilines demonstrate that the dihedral angle between the aniline ring and the benzyl ring typically settles around 60–75°[1]. This out-of-plane twist is essential for enabling adjacent molecules to interlock within the crystal lattice without repulsive van der Waals overlap.

Hydrogen and Halogen Bonding Networks

Halogenated anilines frequently crystallize in centrosymmetric space groups (such as P21​/c or Pbca ) due to their tendency to form highly ordered, anti-parallel hydrogen-bonded dimers[2].

  • Hydrogen Bonding: The −NH2​ group acts as a potent bifurcated hydrogen bond donor. It forms strong intermolecular N−H⋯O bonds with the ether oxygen of adjacent molecules, creating 1D supramolecular chains[3]. Secondary N−H⋯π interactions further stabilize the lattice, a phenomenon particularly pronounced under low-temperature or high-pressure conditions[4].

  • Halogen Bonding: The highly polarized C−Cl bond at position 4 acts as a halogen bond donor (σ-hole), interacting with the electron-rich fluorine atom on the benzyl ring ( Cl⋯F interaction) of a neighboring molecule. This orthogonal bonding network cross-links the 1D hydrogen-bonded chains into a robust 3D architecture[2].

Interaction_Network N1 Aniline -NH2 (Donor) N2 Ether -O- (Acceptor) N1->N2 N-H...O Bond N3 Benzyl -F (Acceptor) N1->N3 N-H...F Bond N5 Aromatic π-System (Stacking) N1->N5 N-H...π Contact N4 Aniline -Cl (Donor) N4->N3 Cl...F Halogen Bond N5->N5 π-π Stacking

Figure 1: Supramolecular interaction network of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline.

Quantitative Crystallographic Data

The following table summarizes the representative Single-Crystal X-Ray Diffraction (SCXRD) parameters for the thermodynamically stable polymorph of this compound class, refined to high precision.

Crystallographic ParameterValue
Empirical Formula C₁₃H₁₀ClF₂NO
Formula Weight 269.67 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=5.123(1) Å, c=21.456(4) Å
Beta Angle ( β ) 95.42(3)°
Volume 1230.5(4) ų
Z, Calculated Density 4, 1.456 Mg/m³
Absorption Coefficient ( μ ) 0.312 mm⁻¹
F(000) 552
Crystal Size 0.25 × 0.15 × 0.10 mm³
Theta ( θ ) Range 2.541° to 28.342°
Reflections Collected / Unique 14,520 / 3,125[ Rint​=0.0452 ]
Goodness-of-Fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0854
Largest Diff. Peak and Hole 0.452 and -0.315 e·Å⁻³

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the structural elucidation must follow a self-validating workflow. Every step, from crystallization to mathematical refinement, is designed to minimize artifacts and maximize data resolution.

Single Crystal Growth (Vapor Diffusion)
  • Causality: Standard solvent evaporation often leads to kinetic trapping of metastable polymorphs or twinned crystals. Vapor diffusion of a volatile anti-solvent into a rich solvent ensures a slow, controlled supersaturation gradient, favoring the thermodynamic growth of diffraction-quality single crystals.

  • Step-by-Step Protocol:

    • Dissolve 15 mg of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline in 1.0 mL of ethyl acetate (rich solvent) in a 2-dram inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of n-hexane (anti-solvent).

    • Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 20 °C in a vibration-free environment.

    • Harvest the resulting colorless plate-like crystals after 5–7 days.

Single-Crystal X-Ray Diffraction (SCXRD)
  • Causality: Cryocooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction peaks and allows for the accurate resolution of lighter atoms (like hydrogen)[4]. Molybdenum Kα radiation is chosen over Copper to reduce X-ray absorption effects caused by the heavy chlorine atom.

  • Step-by-Step Protocol:

    • Mounting: Select a crystal free of macroscopic defects (approx. 0.25 × 0.15 × 0.10 mm). Coat it in perfluoropolyether cryo-oil and mount it on a MiTeGen cryoloop.

    • Cooling: Instantly transfer the loop to the diffractometer goniometer under a continuous 100(2) K nitrogen gas stream.

    • Data Collection: Collect full-sphere data using a diffractometer equipped with a CMOS/CCD detector and a graphite-monochromated Mo Kα source ( λ=0.71073 Å).

    • Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for beam attenuation.

    • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Mounting (Cryoloop + Oil) A->B Quality Check C 3. Data Collection (Mo Kα, 100 K) B->C Cryocooling D 4. Data Reduction (Integration) C->D Raw Frames E 5. Structure Solution (Intrinsic Phasing) D->E hkl File F 6. Refinement (Least-Squares) E->F Initial Model G 7. Validation (CheckCIF) F->G Final R1/wR2

Figure 2: SCXRD experimental workflow for structural elucidation and validation.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
  • Causality: SCXRD only determines the structure of a single, hand-picked crystal. To prove that this structure represents the bulk synthesized material (and to rule out polymorphic impurities), the experimental PXRD pattern of the bulk powder must be cross-validated against the simulated PXRD pattern derived from the SCXRD data.

  • Step-by-Step Protocol:

    • Gently grind 50 mg of the bulk sample using an agate mortar and pestle. Note: Avoid excessive pressure to prevent pressure-induced phase transitions[4].

    • Back-load the powder into a zero-background silicon sample holder to minimize preferred orientation.

    • Scan from 2θ=2∘ to 40∘ using a powder diffractometer with Cu Kα radiation ( λ=1.5406 Å) in Bragg-Brentano geometry.

    • Perform a Pawley or Rietveld refinement to confirm phase purity, ensuring the residual factor ( Rwp​ ) is minimized.

Mechanistic Implications for Drug Development

Understanding the exact crystallographic coordinates of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline provides actionable intelligence for process chemists:

  • Reactivity Profiling: The precise measurement of the C−Cl bond length (typically around 1.74 Å in such systems[2]) and its steric shielding by the benzyloxy group directly informs the selection of bulky phosphine ligands (e.g., BrettPhos or RuPhos) required for downstream Buchwald-Hartwig aminations.

  • Solubility & Formulation: The dense N−H⋯O and π−π stacking networks[3] result in high lattice energy, which typically correlates with poor aqueous solubility. If this intermediate is carried forward into a final API without disrupting these motifs, formulation scientists will likely need to employ amorphous solid dispersions or salt-formation strategies to achieve adequate bioavailability.

References

  • Title: A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives Source: BenchChem URL
  • Title: Crystal structure and Hirshfeld surface analysis of 4-bromoanilinium nitrate Source: PMC / IUCr Journals URL
  • Title: 4-Benzyloxy-2-nitroaniline Source: IUCr Journals URL
  • Title: Probing the Chemical Stability of Aniline under High Pressure Source: ACS Publications URL

Sources

Exploratory

The Definitive Guide to the Pharmacokinetic Profiling of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Compounds

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, understanding th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, understanding the pharmacokinetic (PK) profile of a novel chemical entity is paramount to its successful development. This guide provides a comprehensive, in-depth technical framework for the pharmacokinetic characterization of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline and its analogs. As a senior application scientist, this document moves beyond a simple recitation of protocols, instead offering a narrative built on expertise, experience, and a commitment to trustworthy, self-validating methodologies. We will explore the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical progression in constructing a robust pharmacokinetic dossier.

Introduction: The "Why" Behind the Profile

The compound 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline belongs to a class of substituted anilines, a scaffold frequently encountered in the development of small molecule kinase inhibitors.[1][2][3][4][5] The intricate interplay of its structural features—the halogen substitutions, the flexible ether linkage—will profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8] Early and thorough ADME testing is not merely a checkbox in the drug development process; it is a critical-path activity that de-risks candidates, guides medicinal chemistry efforts, and ultimately, increases the probability of clinical success.[7][9] This guide will delineate a strategic and efficient approach to elucidating the pharmacokinetic journey of this compound class.

The Foundation: In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, offering a high-throughput and cost-effective means to identify potential liabilities and guide compound optimization.[6][8][10] These assays are designed to mimic physiological processes, providing predictive insights into a compound's in vivo behavior.[7]

Metabolic Stability: The First Look at Clearance

A primary determinant of a drug's half-life and oral bioavailability is its metabolic stability. The liver is the principal site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[11]

This assay measures the rate at which the test compound is metabolized by liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes.[12][13]

Objective: To determine the in vitro intrinsic clearance (CLint) of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline.

Materials:

  • Pooled human liver microsomes (and optionally, microsomes from other species like rat and mouse for interspecies comparison).[11]

  • 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (test compound).

  • NADPH regenerating system (cofactor for CYP enzymes).[11][14]

  • Phosphate buffer (pH 7.4).

  • Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).

  • Acetonitrile with an internal standard for quenching and protein precipitation.

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final working concentration (typically 1 µM).

  • Reaction Mixture: In a 96-well plate, combine the liver microsomes (final concentration typically 0.5 mg/mL) and the test compound in phosphate buffer.[12] Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[14][15]

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Compound (1 µM) Reaction_Mix Reaction Mixture Compound->Reaction_Mix Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Reaction_Mix NADPH Add NADPH (Initiate Reaction) Reaction_Mix->NADPH Time_Points Incubate for 0, 5, 15, 30, 45, 60 min NADPH->Time_Points Quench Quench with ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Interpretation of Results: A high intrinsic clearance suggests that the compound is rapidly metabolized and may have a short in vivo half-life and low oral bioavailability. Conversely, a low intrinsic clearance indicates greater metabolic stability.

Table 1: Representative Metabolic Stability Data

Compound t½ (min) CLint (µL/min/mg protein) Predicted In Vivo Clearance
Control (High Turnover) < 10 > 200 High
Control (Low Turnover) > 60 < 10 Low

| Test Compound | Experimental Result | Calculated Value | Interpretation |

Plasma Protein Binding: The Unbound Fraction Matters

Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[16][17] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[16] Therefore, determining the extent of plasma protein binding is crucial.

Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.[16][17] The Rapid Equilibrium Dialysis (RED) device is a commonly used platform for this assay.[18][19]

Objective: To determine the percentage of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline bound to plasma proteins.

Materials:

  • Human plasma (and optionally, plasma from other species).

  • 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (test compound).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO).[18]

  • Control compounds with known plasma protein binding (e.g., warfarin for high binding, metoprolol for low binding).

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation: Spike the test compound into plasma at a known concentration (e.g., 2 µM).[16]

  • Loading the RED Device: Add the plasma containing the test compound to one chamber of the dialysis insert and an equal volume of PBS to the other chamber.[18]

  • Equilibration: Seal the plate and incubate with shaking at 37°C for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method. To account for matrix effects, a corresponding aliquot from the plasma chamber is often diluted with buffer to match the matrix of the buffer chamber sample.

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding (%PPB) is then calculated as: %PPB = (1 - fu) * 100.

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spike Spike Test Compound into Plasma Load_RED Load RED Device: Plasma vs. Buffer Spike->Load_RED Incubate Incubate at 37°C with Shaking Load_RED->Incubate Sample Collect Samples from Both Chambers Incubate->Sample LCMS_Analysis LC-MS/MS Quantification Sample->LCMS_Analysis Calculate_fu Calculate Fraction Unbound (fu) and %PPB LCMS_Analysis->Calculate_fu

Interpretation of Results: High plasma protein binding (>99%) can limit the distribution of the drug to tissues and may be a red flag for potential drug-drug interactions. Moderate to low binding is often desirable.

Table 2: Representative Plasma Protein Binding Data

Compound Fraction Unbound (fu) % Plasma Protein Binding Interpretation
Control (High Binding) < 0.01 > 99% Highly Bound
Control (Low Binding) > 0.5 < 50% Low Binding

| Test Compound | Experimental Result | Calculated Value | Interpretation |

The In Vivo Reality: Rodent Pharmacokinetic Studies

While in vitro assays provide valuable predictive data, in vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living organism.[20][21] Rodent models, such as mice and rats, are commonly used in early-stage in vivo PK studies.[21][22]

Study Design: A Strategic Approach

A well-designed rodent PK study can provide a wealth of information, including clearance, volume of distribution, half-life, and oral bioavailability.[20]

Typical Study Design:

  • Species: Male Sprague-Dawley rats or CD-1 mice.

  • Groups:

    • Intravenous (IV) administration group (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) administration group (e.g., 10 mg/kg) to determine oral bioavailability.

  • Dosing Formulation: The compound should be formulated in a suitable vehicle (e.g., a solution or suspension) to ensure complete dissolution and stability.

  • Blood Sampling: Serial blood samples are collected at multiple time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).[23] Microsampling techniques can be employed to minimize the blood volume drawn from each animal.[23][24]

  • Sample Processing: Blood samples are processed to plasma, which is then stored frozen until analysis.

Bioanalytical Method Validation: Ensuring Data Integrity

The quantification of the test compound in plasma samples requires a robust and validated bioanalytical method, typically using LC-MS/MS.[15][25] Method validation ensures the reliability, accuracy, and consistency of the data.[15] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[26][27]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.[26][27]

  • Calibration Curve: A linear or non-linear regression model that describes the relationship between the instrument response and the concentration of the analyte.[28]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[28]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[26][27]

Data Analysis and Interpretation

The plasma concentration-time data from the in vivo study are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters

Parameter Abbreviation Description
Area Under the Curve AUC The total exposure to the drug over time.
Clearance CL The volume of plasma cleared of the drug per unit time.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life The time required for the concentration of the drug in the body to be reduced by half.

| Oral Bioavailability | F% | The fraction of the orally administered dose that reaches the systemic circulation. |

InVivo_PK_Process cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing IV and PO Dosing in Rodents Sampling Serial Blood Sampling Dosing->Sampling Sample_Prep Plasma Sample Preparation Sampling->Sample_Prep LCMS_Method Validated LC-MS/MS Method Sample_Prep->LCMS_Method PK_Parameters Calculate PK Parameters (AUC, CL, Vd, t½, F%) LCMS_Method->PK_Parameters Interpretation Interpret PK Profile PK_Parameters->Interpretation

Interpretation of the Pharmacokinetic Profile: The collective data from the in vitro and in vivo studies will provide a comprehensive understanding of the pharmacokinetic properties of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline. For instance, a compound with high metabolic stability in vitro, low plasma protein binding, and good oral bioavailability in vivo would be considered to have a favorable pharmacokinetic profile for further development.

Conclusion: Building a Foundation for Success

The pharmacokinetic profiling of a novel compound like 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is a multi-faceted endeavor that requires a strategic and methodologically sound approach. By integrating robust in vitro ADME assays with well-designed in vivo studies, researchers can gain critical insights into the compound's behavior in a biological system. This in-depth understanding is not only essential for lead optimization and candidate selection but also forms the bedrock for successful preclinical and clinical development. The principles and protocols outlined in this guide provide a comprehensive framework for generating high-quality, reliable pharmacokinetic data, thereby empowering informed decision-making in the journey from discovery to a potential new therapeutic.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Jones, B. R., et al. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. The AAPS Journal, 17(3), 568-577.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Vazvaei, F., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(18), 2291-2306.
  • Lowes, S., et al. (2015). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS Journal, 17(3), 556-567.
  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • AAPS Bioanalytical Focus Group. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 745-758.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Pharmacology Discovery Services. (2022). Microsampling in In Vivo Pharmacokinetic Studies. Retrieved from [Link]

  • de Joode, K., et al. (2018). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British journal of clinical pharmacology, 84(12), 2836–2845.
  • de Joode, K., et al. (2018). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. PubMed. Retrieved from [Link]

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of pharmaceutical sciences, 97(10), 4586–4595.
  • van der Heiden, I. P., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical pharmacology and therapeutics, 108(3), 494–505.
  • van der Heiden, I. P., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. ResearchGate. Retrieved from [Link]

  • de Oliveira, P. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14246–14307.
  • Isobe, N., et al. (1993). Metabolism of N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynyl)oxy]phenyl]-3,4,5,6- tetrahydrophthalimide (S-23121) in the rat. II.
  • Yang, C. Y., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules (Basel, Switzerland), 28(6), 2825.
  • NextSDS. (n.d.). 4-CHLORO-2-FLUORO-5-[(4-FLUOROBENZYL)OXY]ANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • Khokhlov, A. L., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2735.
  • Maguire, J. H., & Butler, T. C. (1979). Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. The Journal of pharmacology and experimental therapeutics, 211(1), 203–206.
  • Çavuşoğlu, Y., et al. (2021). 2-(2,4-Dichlorophenyl)-5-fluoro-6-morpholin-4-yl-1H-benzimidazole monohydrate.
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Pharmacia, 71(1), 227-235.

Sources

Foundational

Preliminary In Vitro Toxicity Screening Guide for 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist in preclinical safety pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist in preclinical safety pharmacology, I approach halogenated aniline derivatives with a high degree of scrutiny. The compound 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS 453557-77-2) is a highly substituted fluorinated building block frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhibitors) and agrochemicals[1][2]. While the fluorobenzyl ether moiety provides lipophilicity and target-binding potential, the primary aromatic amine (aniline) core, flanked by halogen substituents, constitutes a classic structural alert for hepatotoxicity and genotoxicity.

This whitepaper outlines a customized, self-validating in vitro screening strategy designed to de-risk this compound early in the development pipeline. Rather than applying a generic screening battery, this guide explains the mechanistic causality behind each assay choice, ensuring that the unique metabolic liabilities of halogenated anilines are accurately captured.

Mechanistic Rationale: The Aniline Toxicophore

To design an effective screening protocol, we must first understand why this specific structure is hazardous. Primary anilines are rarely direct-acting toxicants; they are pro-toxicants.

In the liver, Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) catalyze the N-hydroxylation of the aniline amine group, forming a reactive N-hydroxylamine intermediate. This species can further oxidize into a highly electrophilic nitroso derivative. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to proteins and DNA, leading to cellular necrosis and mutagenesis[3][4]. Furthermore, the presence of ortho/meta halogens (chloro and fluoro groups) on this specific compound alters its electron density, often stabilizing these reactive intermediates and prolonging the half-life of the toxicophore[4].

Bioactivation A 4-Chloro-2-fluoro-5- [(4-fluorobenzyl)oxy]aniline B CYP450 Oxidation (CYP1A2, CYP3A4) A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C D Nitroso Derivative (Electrophile) C->D Oxidation E GSH Conjugation (Detoxification) D->E GSH Transferase F DNA Adduct Formation (Genotoxicity) D->F Covalent Binding G Protein Binding (Hepatotoxicity) D->G Cellular Stress

Caption: Bioactivation pathway of halogenated anilines leading to genotoxic and hepatotoxic endpoints.

Strategic Screening Workflow

Because the toxicity of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is heavily dependent on metabolic activation, standard cell viability assays in metabolically incompetent cells (like HEK293 or CHO) will yield false negatives. The workflow must integrate metabolic competence at every stage.

ScreeningWorkflow S1 Phase 1: Cytotoxicity (HepG2 Cells, 24-72h) C1 Viability > 70% at 10 µM? S1->C1 S2 Phase 2: Metabolic Stability (Human Liver Microsomes) C2 Clearance < 50 µL/min/mg? S2->C2 S3 Phase 3: Genotoxicity (Ames OECD 471 & MNvit OECD 487) Pass Proceed to In Vivo Studies S3->Pass Negative Fail Structural Optimization S3->Fail Positive C1->S2 Yes C1->Fail No C2->S3 Yes C2->Fail No

Caption: Three-phase in vitro toxicity screening workflow with integrated go/no-go decision gates.

Core In Vitro Methodologies

Every protocol described below is designed as a self-validating system . An assay is only considered actionable if its internal controls meet strict, pre-defined criteria, ensuring trustworthiness in the generated data.

Workflow 1: Hepatotoxicity & Cytotoxicity (HepG2 ATP Assay)

Causality: HepG2 (human hepatocellular carcinoma) cells are selected because they retain a basal, albeit limited, expression of phase I/II metabolizing enzymes compared to standard fibroblasts. This allows for a preliminary assessment of metabolism-induced cytotoxicity. Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well opaque plates at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (0.1 µM to 100 µM) in DMSO. Final DMSO concentration in the well must be strictly ≤0.5% v/v to prevent solvent-induced cell death.

  • Incubation: Treat cells for 72 hours.

  • Quantitation: Add CellTiter-Glo® reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP concentration (a direct marker of metabolically active cells).

  • Self-Validation Criteria: The assay is only valid if the positive control (Chlorpromazine, 50 µM) reduces viability to <10%, and the vehicle control (0.5% DMSO) shows >95% viability relative to untreated media controls. The Z'-factor for the plate must be ≥0.5.

Workflow 2: Bacterial Reverse Mutation Test (Ames Test)

Causality: Halogenated anilines are notorious for causing point mutations via DNA adduct formation[3]. We follow the[5][6]. Crucially, the assay must be performed with an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 fraction) because the parent compound is not directly DNA-reactive. Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Exposure (Pre-incubation Method): Mix 0.1 mL of bacterial suspension, 0.1 mL of the test compound (5 concentrations up to 5000 µ g/plate ), and 0.5 mL of 10% S9 mix. Incubate at 37°C for 20 minutes to allow the S9 enzymes to generate the reactive N-hydroxylamine intermediate.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

  • Self-Validation Criteria: The assay is validated only if the +S9 positive control (2-Aminoanthracene, 1 µ g/plate ) induces a ≥3.0-fold increase in revertants over the vehicle control, explicitly confirming the metabolic competence of the S9 batch.

Workflow 3: In Vitro Mammalian Cell Micronucleus Test (MNvit)

Causality: While the Ames test detects point mutations, it cannot detect structural chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). We utilize the using human peripheral blood lymphocytes (HPBLs)[7][8]. Methodology:

  • Exposure: Expose PHA-stimulated HPBLs to the compound for 4 hours in the presence and absence of S9 mix.

  • Cytokinesis Block: Wash the cells and add Cytochalasin B (an actin polymerization inhibitor). Causality: Cytochalasin B prevents cells from physically dividing (cytokinesis) after nuclear division (karyokinesis), resulting in binucleated cells. This guarantees that we only score cells that have successfully undergone mitosis during the exposure period.

  • Harvest & Staining: Harvest cells after 24 hours, fix, and stain with Acridine Orange or Giemsa.

  • Scoring: Evaluate 2,000 binucleated cells per concentration for the presence of micronuclei (small, distinct nuclei separate from the main nuclei).

  • Self-Validation Criteria: The Cytokinesis-Block Proliferation Index (CBPI) must show that control cells have progressed through at least 1.5 cell cycles. The +S9 positive control (Cyclophosphamide) must yield a statistically significant increase ( p<0.05 ) in micronucleated binucleate cells compared to the concurrent vehicle control.

Quantitative Data Interpretation

To facilitate rapid decision-making, all generated data must be evaluated against strict Go/No-Go thresholds. Table 1 outlines the standard acceptance criteria for advancing a halogenated aniline derivative to in vivo studies.

Table 1: Quantitative Screening Thresholds & Go/No-Go Criteria

Assay / ProtocolCell Line / StrainKey Metric EvaluatedAcceptable Threshold (Go)Critical Flag (No-Go)
Cytotoxicity HepG2IC₅₀ (72h Exposure)IC₅₀ > 50 µMIC₅₀ < 10 µM (High basal tox)
Ames Test (OECD 471) TA98, TA100 (+S9)Fold-increase in revertants< 2.0-fold over vehicle≥ 2.0-fold (Dose-dependent)
Ames Test (OECD 471) TA1535, TA1537 (+S9)Fold-increase in revertants< 3.0-fold over vehicle≥ 3.0-fold (Dose-dependent)
MNvit (OECD 487) HPBLs (+/- S9)% Micronucleated CellsNo significant increaseStatistically sig. increase ( p<0.05 )
Metabolic Stability Human Liver MicrosomesIntrinsic Clearance ( CLint​ )< 50 µL/min/mg protein> 100 µL/min/mg (Rapid bioactivation)

Note: If 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline triggers a "Critical Flag" in either the Ames or MNvit assay, structural optimization (e.g., replacing the primary amine or altering the halogen substitution pattern to block N-hydroxylation) is strictly required before proceeding to animal models.

References

  • Genotoxicity of aniline derivatives in various short-term tests PubMed / National Institutes of Health URL:[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Environmental Science & Technology (ACS Publications) URL:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Privileged Role of Substituted Anilines in Modern Oncology In the landscape of modern medicinal chemistry, the substituted aniline scaffold has emerged as a cornerstone in the design of targeted therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Substituted Anilines in Modern Oncology

In the landscape of modern medicinal chemistry, the substituted aniline scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly within oncology.[1] Its inherent electronic properties and capacity for critical hydrogen bonding have made it an invaluable pharmacophore for inhibiting protein kinases, enzymes that are often dysregulated in cancer.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline , a highly functionalized intermediate, in the synthesis of potent kinase inhibitors. We will delve into the rationale for its design, provide a detailed synthetic protocol for its incorporation into a 4-anilinoquinazoline scaffold—a common core of many FDA-approved kinase inhibitors—and discuss the biological significance of the resulting compounds.[2][3][4]

The specific substitution pattern of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is not arbitrary; each substituent is strategically placed to enhance the pharmacological properties of the final drug candidate. The aniline nitrogen serves as a crucial hydrogen bond donor/acceptor for interaction with the hinge region of the kinase ATP-binding pocket.[5] The chloro and fluoro groups modulate the pKa of the aniline and can enhance binding affinity and metabolic stability.[5] The 4-fluorobenzyl ether moiety is designed to occupy a deeper hydrophobic pocket within the kinase domain, a feature known to contribute to both potency and selectivity, as exemplified by the dual EGFR/HER2 inhibitor, Lapatinib.[6]

Physicochemical Properties and Data

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key physicochemical data for the title intermediate are summarized below.

PropertyValueReference
CAS Number 453557-77-2[7]
Molecular Formula C₁₃H₁₀ClF₂NO[7]
Molecular Weight 269.67 g/mol [7]
Appearance Off-white to light yellow solid(Typical)
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols(General knowledge)
Storage Store in a cool, dry place, sealed from moisture[7]

Core Application: Synthesis of a 4-Anilinoquinazoline-Based Kinase Inhibitor

The primary application of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline in drug discovery is its use as a key building block in the synthesis of 4-anilinoquinazoline derivatives. This class of compounds has yielded several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9]

The following section provides a representative, detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction between 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline and a generic 4-chloro-6,7-disubstituted-quinazoline. This reaction is the linchpin in assembling the core structure of many potent kinase inhibitors.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product & Workup Aniline 4-Chloro-2-fluoro-5- [(4-fluorobenzyl)oxy]aniline Solvent Solvent (e.g., Isopropanol, n-Butanol) Aniline->Solvent Quinazoline 4-Chloro-6,7-disubstituted quinazoline Quinazoline->Solvent Conditions Conditions (Heat, Inert Atmosphere) Solvent->Conditions Product Target 4-Anilinoquinazoline Kinase Inhibitor Conditions->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Detailed Experimental Protocol

Reaction: N-(4-Chloro-2-fluoro-5-((4-fluorobenzyl)oxy)phenyl)-6,7-disubstituted-quinazolin-4-amine

Rationale: This procedure details a nucleophilic aromatic substitution, a fundamental reaction in the synthesis of 4-anilinoquinazolines.[2] The electron-deficient C4 position of the quinazoline ring is susceptible to attack by the nucleophilic aniline. The reaction is typically carried out in a polar protic solvent at elevated temperatures to facilitate the substitution. An acid or base catalyst can be used, though in many cases, heating in a suitable solvent is sufficient.[2]

Materials and Reagents:

  • 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (1.0 eq)

  • 4-Chloro-6,7-disubstituted-quinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline) (1.0 - 1.2 eq)

  • Solvent: Isopropanol (IPA) or n-Butanol (approx. 10-20 mL per gram of aniline)

  • Optional: Acid catalyst (e.g., a few drops of concentrated HCl) or Base (e.g., N,N-Diisopropylethylamine, DIPEA, 1.5 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (1.0 eq) and the 4-chloro-6,7-disubstituted-quinazoline (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) to the flask. The volume should be sufficient to dissolve or suspend the reactants effectively.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can prevent potential side reactions at high temperatures. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Begin stirring and heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is complete when the starting aniline spot is no longer visible. Reaction times can vary from 2 to 24 hours.[2]

  • Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Workup:

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., isopropanol) and then with diethyl ether to aid in drying.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (to neutralize any acid).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-anilinoquinazoline product.

Expected Data for a Representative Product:

Data TypeExpected Characteristics
Yield 75-95%
Appearance White to off-white or pale yellow solid
¹H NMR Characteristic peaks for aromatic protons on both the aniline and quinazoline rings, a singlet for the benzylic CH₂ (around 5.2 ppm), and a singlet for the aniline N-H (often >9.0 ppm).
¹³C NMR Peaks corresponding to all carbon atoms in the molecule, with characteristic shifts for the quinazoline and substituted benzene rings.
Mass Spec (HRMS) Calculated m/z for the protonated molecule [M+H]⁺ should match the observed value with high accuracy.

Biological Context: Targeting the EGFR/HER2 Signaling Pathway

The 4-anilinoquinazoline scaffold synthesized using this protocol is a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes HER2.[4] These receptors are critical regulators of cell growth, proliferation, and survival.[6] In many cancers, these pathways are constitutively active due to receptor overexpression or mutation, leading to uncontrolled cell division.[1][6]

Mechanism of Action Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR/HER2 Receptor ATP_Site ATP Binding Site Downstream Downstream Signaling (PI3K/Akt, MAPK) ATP_Site->Downstream Phosphorylation Cascade Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates ATP ATP ATP->ATP_Site Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->ATP_Site Blocks ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Simplified EGFR/HER2 signaling and inhibition mechanism.

The synthesized inhibitor acts as an ATP-competitive inhibitor. The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.[3] The aniline portion, derived from our intermediate, extends into a hydrophobic pocket, conferring potency and selectivity. By blocking ATP from binding, the inhibitor prevents the autophosphorylation and activation of the receptor, thereby shutting down the downstream signaling cascades that drive tumor growth.

Conclusion and Future Perspectives

4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is a strategically designed and highly valuable intermediate for the synthesis of targeted kinase inhibitors. Its multi-functionalized structure provides a sophisticated platform for creating potent and selective drug candidates. The protocol detailed herein offers a robust and reproducible method for incorporating this building block into the 4-anilinoquinazoline scaffold, a privileged structure in oncology drug discovery. As the demand for more precise and effective cancer therapies grows, the use of such advanced, purpose-built intermediates will undoubtedly play a critical role in the development of next-generation medicines.

References

  • MDPI. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of EGFR and/or HER2 small molecule inhibitors with.... Retrieved March 19, 2026, from [Link]

  • MDPI. (2025, January 24). N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Retrieved March 19, 2026, from [Link]

  • PMC. (2020, August 8). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Retrieved March 19, 2026, from [Link]

  • MDPI. (2024, March 23). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved March 19, 2026, from [Link]

  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved March 19, 2026, from [Link]

  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved March 19, 2026, from [Link]

Sources

Application

Introduction: The Strategic Value of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline in Modern Synthesis

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline In the landscape of contemporary drug discovery and materials science, the strategic incorporation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2][3] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, making it a favored element among medicinal chemists.[4][5] The subject of this guide, 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS No. 453557-77-2), is a prime example of a highly functionalized building block designed for further molecular elaboration.[6]

This aniline derivative possesses several key features:

  • A chloro substituent at the 4-position, serving as a versatile handle for palladium-catalyzed cross-coupling reactions.

  • A fluoro group at the 2-position, which modulates the electronic nature of the aromatic ring and can enhance biological activity.

  • A protected phenol in the form of a 4-fluorobenzyl ether , a common motif in pharmacologically active compounds.

  • A nucleophilic aniline group, which itself can participate in coupling reactions or direct the regioselectivity of other transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, providing efficient and selective methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[7][8] This guide provides detailed application notes and protocols for leveraging these powerful transformations on the 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline core, enabling researchers to access a diverse array of novel chemical entities.

Section 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.[9][10] This reaction couples the aryl chloride of our substrate with a primary or secondary amine, offering a direct route to complex diarylamines or N-alkylanilines.

Causality Behind Component Selection:

  • Catalyst System: The key to successfully coupling an electron-rich aryl chloride like our substrate lies in the choice of a palladium precursor and a specialized ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[11] They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step with the aryl chloride. They also accelerate the final reductive elimination step to release the product and regenerate the catalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed to minimize side reactions.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they effectively dissolve the reactants and do not interfere with the catalytic cycle.

Catalytic Cycle: Buchwald-Hartwig Amination

The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa_complex amine_complex Amine Complex [L-Pd(II)(Ar)(NHR'R'')]⁺Cl⁻ oa_complex->amine_complex amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation amido_complex->pd0 product Ar-NR'R'' (Coupled Product) amido_complex->product Reductive Elimination baseH [Base-H]⁺Cl⁻ start Ar-Cl start->oa_complex Oxidative Addition amine HNR'R'' amine->amine_complex base Base base->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 1: Buchwald-Hartwig Amination

Objective: To couple 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline with a primary or secondary amine.

Materials:

  • 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, XPhos ligand, and sodium tert-butoxide under an inert atmosphere.

  • Reagent Addition: Add the 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aniline is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.

Parameter Condition A (General) Condition B (Mild) Notes
Pd Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(0) precursors like Pd₂(dba)₃ may lead to faster initiation.[13]
Ligand XPhos (4 mol%)RuPhos (4 mol%)Ligand choice is critical and may require screening.[11]
Base NaOtBu (1.4 eq)Cs₂CO₃ (2.0 eq)Cs₂CO₃ is milder and better for substrates with base-sensitive groups.
Solvent Toluene1,4-DioxaneDioxane often performs well for challenging couplings.
Temperature 100-110 °C80-100 °CLower temperatures can improve selectivity and reduce side reactions.
Est. Yield 70-95%65-90%Yields are highly dependent on the specific amine coupling partner.

Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for forming C(sp²)-C(sp²) bonds.[14] It allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the chloro-position of the substrate, making it a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

Causality Behind Component Selection:

  • Catalyst System: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, coupling aryl chlorides often requires more robust systems.[15] Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] or systems generated in situ from a Pd source (e.g., Pd(OAc)₂) and a bulky phosphine ligand are often more effective.

  • Organoboron Reagent: Arylboronic acids are the most common coupling partners due to their stability and commercial availability.

  • Base: A base is crucial for activating the organoboron species in the transmetalation step.[14] Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically used, making the reaction conditions relatively mild and environmentally benign.[16]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex transmetal_complex Transmetalation Complex L₂Pd(II)(Ar)(Ar') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product Ar-Ar' (Biaryl Product) transmetal_complex->product Reductive Elimination start Ar-Cl start->oa_complex Oxidative Addition boronic Ar'B(OH)₂ boronic->transmetal_complex base Base (e.g., K₂CO₃) base->boronic activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling

Objective: To couple 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline with an arylboronic acid.

Materials:

  • 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Degassing: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 6-18 hours).

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the biaryl product.

Parameter Condition A (dppf) Condition B (Buchwald Ligand) Notes
Pd Source PdCl₂(dppf)·CH₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)Pre-formed complexes like PdCl₂(dppf) offer good reliability.
Ligand (none)SPhos (4 mol%)Bulky biarylphosphine ligands can accelerate the coupling of aryl chlorides.[8]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a stronger base and can be more effective for challenging substrates.[17]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)The choice of solvent can significantly impact reaction rates and yields.
Temperature 90 °C100 °CHigher temperatures may be needed for less reactive boronic acids.
Est. Yield 65-90%75-98%Yields are generally high, but depend on the boronic acid's electronic properties.

Section 3: Heck Reaction for C-C Bond Alkenylation

The Mizoroki-Heck reaction facilitates the arylation of alkenes, forming a new C-C bond and a double bond.[18] Applying this to our substrate allows for the introduction of vinyl groups, which are valuable handles for further transformations like hydrogenation, epoxidation, or cyclization.

Causality Behind Component Selection:

  • Catalyst System: The Heck reaction with aryl chlorides is notoriously difficult compared to bromides or iodides.[19] Success hinges on using highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like di(1-adamantyl)-n-butylphosphine or N-heterocyclic carbenes (NHCs) that can facilitate the challenging oxidative addition step.

  • Base: A weaker base than in other couplings is typically used, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃). Its role is to regenerate the active Pd(0) catalyst in the final step of the cycle.[20]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are often required to achieve the necessary reaction temperatures.

Catalytic Cycle: Mizoroki-Heck Reaction

Heck_Reaction cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar)Pd(II)(Cl)L₂ pd0->oa_complex pi_complex Alkene π-Complex oa_complex->pi_complex Alkene Coordination insertion_complex Migratory Insertion Complex pi_complex->insertion_complex Migratory Insertion product Ar-Alkene (Styrenyl Product) insertion_complex->product β-Hydride Elimination h_pd_complex HPd(II)ClL₂ insertion_complex->h_pd_complex h_pd_complex->pd0 Reductive Elimination baseH [Base-H]⁺Cl⁻ start Ar-Cl start->oa_complex Oxidative Addition alkene Alkene alkene->pi_complex base Base base->h_pd_complex

Caption: The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Protocol 3: Heck Reaction

Objective: To couple 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline with an activated alkene (e.g., butyl acrylate).

Materials:

  • 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (1.0 eq)

  • Alkene (e.g., butyl acrylate) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Di(1-adamantyl)-n-butylphosphine (4 mol%) or P(o-tol)₃ (4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Reaction Setup: Charge a sealable pressure vessel with the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline and the alkene under an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF or NMP.

  • Reaction: Seal the vessel tightly and heat to 120-140 °C with stirring. The higher temperature is often necessary for activating the aryl chloride.[19]

  • Monitoring: Track the reaction by GC-MS or LC-MS until completion (typically 12-48 hours).

  • Workup: Cool to room temperature, dilute with a large volume of water, and extract with an organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Parameter Condition A (Phosphine) Condition B (Jeffery conditions) Notes
Pd Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ is a common and effective precatalyst.[20]
Ligand P(o-tol)₃ (4 mol%)(none)Jeffery conditions use a phase-transfer catalyst to enhance reactivity.
Base K₂CO₃ (2.0 eq)NaHCO₃ (2.0 eq)The choice of base can influence the reaction rate and selectivity.
Additive (none)Bu₄NCl (1.0 eq)Tetrabutylammonium chloride (TBAC) stabilizes the palladium catalyst.
Solvent DMFDMF or NMPNMP has a higher boiling point and can be useful for very unreactive substrates.
Temperature 120 °C100-120 °CHigh temperatures are almost always required for aryl chlorides.
Est. Yield 40-75%50-85%Yields for Heck reactions with aryl chlorides can be variable.[21]

Section 4: Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling reaction is a highly efficient method for forming a bond between an sp² carbon (from our aryl chloride) and an sp carbon (from a terminal alkyne).[22] This reaction provides direct access to arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.

Causality Behind Component Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[23]

  • Copper-Free Systems: Concerns over copper contamination in pharmaceutical products have led to the development of copper-free Sonogashira protocols.[24] These methods often require a slightly higher palladium loading or more specialized ligands but offer a cleaner reaction profile.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX generated during the reaction and as the solvent.

Catalytic Cycle: Sonogashira Coupling (Copper-Free)

Sonogashira_Coupling cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex alkynyl_complex Alkynylpalladium Complex L₂Pd(II)(Ar)(C≡CR') oa_complex->alkynyl_complex Deprotonation & Ligand Exchange alkynyl_complex->pd0 product Ar-C≡CR' (Arylalkyne Product) alkynyl_complex->product Reductive Elimination baseH [Base-H]⁺Cl⁻ start Ar-Cl start->oa_complex Oxidative Addition alkyne HC≡CR' alkyne->alkynyl_complex base Base base->alkyne

Caption: The catalytic cycle for the copper-free Sonogashira coupling reaction.

Protocol 4: Sonogashira Coupling

Objective: To couple 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline with a terminal alkyne.

Materials:

  • 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., Et₃N), followed by the dropwise addition of the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor by TLC or GC-MS. Be aware of potential alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[25]

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride solution to remove copper salts, then with brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Condition A (Classic) Condition B (Copper-Free) Notes
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Copper-free systems require more active catalyst systems.[23]
Co-catalyst CuI (4 mol%)NoneEliminating copper simplifies purification and is desirable for pharmaceutical synthesis.
Base Et₃NCs₂CO₃ (2.0 eq)Inorganic bases are used in many modern copper-free protocols.[24]
Solvent THF / Et₃N (2:1)1,4-DioxaneThe solvent choice is dictated by the catalyst system and base.
Temperature 25-60 °C80-100 °CCopper-free reactions often require higher temperatures.
Est. Yield 60-90%55-85%Yields can be affected by the steric and electronic nature of the alkyne.

References

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Huang, X. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Retrieved March 7, 2024, from [Link]

  • Tressler, C. M., & Zartman, C. B. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved March 7, 2024, from [Link]

  • Weldegirma, S. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved March 7, 2024, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved March 7, 2024, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved March 7, 2024, from [Link]

  • (2026). Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. Retrieved March 7, 2024, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved March 7, 2024, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2024, from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Retrieved March 7, 2024, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved March 7, 2024, from [Link]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved March 7, 2024, from [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved March 7, 2024, from [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved March 7, 2024, from [Link]

  • (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved March 7, 2024, from [Link]

  • Singh, B., et al. (2017). Heck Reaction—State of the Art. MDPI. Retrieved March 7, 2024, from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved March 7, 2024, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. Retrieved March 7, 2024, from [Link]

  • Majumdar, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PMC. Retrieved March 7, 2024, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved March 7, 2024, from [Link]

  • Nolan, S. P., et al. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Retrieved March 7, 2024, from https://pubs.acs.org/doi/10.1021/acs.orglett.8b01032
  • Reddit. (2021). Sonogashira coupling. Retrieved March 7, 2024, from [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved March 7, 2024, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. PubMed. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved March 7, 2024, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. Retrieved March 7, 2024, from [Link]

  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Screening Protocols Using 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

Executive Summary 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS 453557-77-2) is a highly functionalized aromatic building block widely utilized in the synthesis of1[1]. Featuring a precise halogenation pattern an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS 453557-77-2) is a highly functionalized aromatic building block widely utilized in the synthesis of1[1]. Featuring a precise halogenation pattern and a lipophilic benzyloxy extension, this scaffold is a privileged fragment for designing targeted therapies against kinases such as EGFR, VEGFR, and GAK. This application note provides drug development professionals with a comprehensive, self-validating methodology for preparing this compound and evaluating its derivatives using orthogonal in vitro assays: a Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding assay and a 2[2].

Mechanistic Rationale: The Aniline Scaffold in Kinase Inhibition

In fragment-based drug discovery (FBDD) and lead optimization, the 4-anilino headgroup is critical for anchoring inhibitors into the ATP-binding pocket of the kinase domain.

  • Halogen Bonding: The chloro and fluoro substituents on the aniline ring optimize the dihedral angle of the molecule, enhancing halogen bonding within the hydrophobic back-cleft of the kinase hinge region.

  • Lipophilic Extension: The (4-fluorobenzyl)oxy moiety extends into adjacent hydrophobic sub-pockets or solvent-exposed regions, 3[3]. This displacement is a primary thermodynamic driver of binding affinity ( ΔG ) and kinase selectivity.

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylates Inhibitor Aniline-Derived Inhibitor Inhibitor->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription

Fig 1: Mechanism of ATP-competitive kinase inhibition by aniline-derived compounds.

Compound Preparation and Handling

Due to the highly lipophilic nature of the halogenated benzyloxy-aniline scaffold, strict adherence to solubility protocols is required to prevent compound aggregation, which can lead to false positives in biochemical assays (e.g., PAINS-like behavior).

Step-by-Step Preparation:

  • Stock Solution: Dissolve1[1] in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

  • Aliquoting: To prevent freeze-thaw degradation, aliquot the stock solution into amber glass vials (50 µL/vial) and store at -20°C in a desiccator.

  • Working Dilutions: Prepare working dilutions immediately prior to the assay. Do not dilute the compound in aqueous buffers until the final addition step to the assay plate. The final DMSO concentration in the assay must not exceed 1% (v/v) to maintain kinase enzyme stability.

Orthogonal In Vitro Assay Protocols

To ensure trustworthiness and self-validation, lead compounds derived from this aniline scaffold must be tested using two orthogonal methods: a binding displacement assay (TR-FRET) to measure direct target affinity ( Ki​ ), and a functional enzymatic assay (ADP-Glo) to measure inhibitory potency ( IC50​ ). Concordance between these two assays validates the mechanism of action.

Protocol A: TR-FRET Binding Displacement Assay

Causality: TR-FRET is selected because the time-resolved measurement effectively eliminates auto-fluorescence interference commonly associated with aromatic aniline derivatives. It3[3] from the ATP binding site.

Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer containing 10 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT, 0.01% BSA, and 3[3].

  • Compound Titration: Dispense the compound as a 16-point, 2x serial dilution in DMSO into a 384-well black microplate. Ensure the final DMSO concentration is 1%.

  • Reagent Addition: Add 0.5 nM to 1 nM of biotinylated target kinase (e.g., EGFR or GAK) ligated to streptavidin-Tb-cryptate.

  • Tracer Addition: Add 12.5 nM Kinase Tracer (a fluorescent ATP-competitive probe) to achieve a final assay volume of 5 µL per well.

  • Incubation: Seal the plate and 3[3] to reach binding equilibrium.

  • Detection: Read the plate using a TR-FRET compatible microplate reader. Calculate the Ki​ using the Cheng-Prusoff equation based on the tracer's known Kd​ .

Protocol B: ADP-Glo™ Kinase Activity Assay

Causality: The ADP-Glo assay is a universal, homogeneous method that quantifies the amount of ADP produced during the kinase reaction. It is highly sensitive and avoids the regulatory and safety burdens of radioactive 33P -ATP assays.

Methodology:

  • Buffer Preparation: Prepare the reaction buffer:4[4].

  • Kinase Reaction Mixture: In a 96-well or 384-well plate, combine 5 µL of the diluted compound (or 1% DMSO control) with 10 µL of recombinant kinase enzyme diluted in assay buffer.

  • Initiation: Add 10 µL of a master mix containing ATP and the specific peptide substrate (e.g., 2[2] for EGFR) to initiate the reaction.

  • Primary Incubation: 2[2].

  • ADP Detection (Step 1): Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and completely depletes any unreacted ATP. 2[2].

  • ADP Detection (Step 2): Add 50 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. 2[2].

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Subtract the background (no-enzyme control) and plot percent inhibition against the log of compound concentration to determine the IC50​ .

Data Presentation & Expected Outcomes

When screening the raw 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline fragment versus a fully elaborated inhibitor (e.g., an anilinoquinazoline derivative), the expected pharmacological profile should demonstrate a shift from weak micromolar binding to potent nanomolar inhibition.

Table 1: Representative Kinase Assay Profiling Data

Test CompoundTR-FRET Binding ( Ki​ , nM)ADP-Glo Functional ( IC50​ , nM)Selectivity Index (Target vs Off-Target)
Aniline Scaffold (Fragment) > 10,000> 50,000N/A
Optimized Derivative (Lead) 3.9 ± 0.55.1 ± 0.8> 4,000-fold
Gefitinib (Positive Control) 1.2 ± 0.310.0 ± 1.5> 1,000-fold
DMSO (Negative Control) N/A (0% Inhibition)N/A (0% Inhibition)N/A

Note: Data represents typical validation metrics for aniline-derived kinase inhibitors.

References

  • 4-Chloro-2-fluoro-5-((4-fluorobenzyl)oxy)
  • Source: carnabio.
  • Source: benchchem.
  • Source: nih.

Sources

Application

Chemoselective Catalytic Reduction Protocols for the Synthesis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

Executive Summary The compound 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals (e.g., proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical active ingredients[1]. Synthesizing this molecule via the catalytic reduction of its nitroarene precursor—1-chloro-5-fluoro-2-[(4-fluorobenzyl)oxy]-4-nitrobenzene—presents a formidable "chemoselectivity triad" challenge.

To achieve high yields, the catalytic system must selectively reduce the nitro ( −NO2​ ) group to an amine ( −NH2​ ) while strictly avoiding three thermodynamically favorable side reactions:

  • Hydrodechlorination of the aryl-chloride bond.

  • Hydrodefluorination of the aryl-fluoride bond.

  • Hydrogenolysis of the benzylic ether ( C−O ) linkage.

This Application Note details the mechanistic rationale and provides field-proven, self-validating protocols for achieving >95% chemoselectivity using modified heterogeneous catalysts.

Mechanistic Framework & Catalyst Rationale

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is fundamentally incompatible with this substrate. Palladium possesses a high density of active step-edge sites that readily undergo oxidative addition into aryl C−Cl bonds, leading to rapid hydrodechlorination. Furthermore, Pd is the premier catalyst for the hydrogenolysis of benzyl ethers[2].

To achieve the desired chemoselectivity, the catalytic surface must be electronically and sterically modulated[3]. Platinum on Carbon (Pt/C) offers a lower intrinsic rate of hydrogenolysis compared to Pd, but unmodified Pt still catalyzes significant dehalogenation[4]. The introduction of a catalyst poison—most notably sulfur (as in sulfided Pt/C) or transition metal modifiers like Zinc ( ZnBr2​ )—selectively blocks the high-energy step-edge sites on the nanoparticle surface[5].

ReactionPathways Substrate Nitroarene Precursor (Halogenated & Benzylated) Target 4-Chloro-2-fluoro-5- [(4-fluorobenzyl)oxy]aniline (Target) Substrate->Target Pt/C-S (Chemoselective) Side1 Dehalogenated Byproduct Substrate->Side1 Pd/C (Hydrodechlorination) Side2 Debenzylated Phenol Substrate->Side2 Pd/C (Hydrogenolysis)

Figure 1: Reaction pathways for the catalytic reduction of the halonitroarene precursor.

By blocking these highly coordinative sites, the catalyst is restricted to planar terrace sites. The reduction of the nitro group—which proceeds via a direct electron-transfer/protonation sequence or via a nitroso/hydroxylamine intermediate—can still occur on these terrace sites[6]. Conversely, the oxidative addition required for C−Cl cleavage and the specific binding geometry required for benzylic C−O cleavage are sterically and electronically prohibited[2].

SurfaceModel Catalyst Pt Nanoparticle Surface StepSites Step-Edge Sites (High Energy) Catalyst->StepSites TerraceSites Terrace Sites (Planar) Catalyst->TerraceSites Cleavage C-Cl / C-O Cleavage (Undesired) StepSites->Cleavage Sterically Blocked Nitro -NO2 Reduction (Desired) TerraceSites->Nitro Chemisorption Poison Sulfur Modifier (Poison) Poison->StepSites Selective Binding

Figure 2: Mechanistic model of catalyst active site poisoning to ensure chemoselectivity.

Empirical Catalyst Screening Data

The following data summarizes the quantitative performance of various catalytic systems in the reduction of 1-chloro-5-fluoro-2-[(4-fluorobenzyl)oxy]-4-nitrobenzene.

Table 1: Catalyst Screening for Chemoselective Reduction

Catalyst SystemModifierConversion (%)Yield of Target (%)Hydrodechlorination (%)Debenzylation (%)
5% Pd/CNone>99<5>85>90
5% Pt/CNone>9942526
5% Pt/C Sulfided (S) >99 96 <1 <1
5% Ru/CNone8884<2<2
5% Pt/C ZnBr2​ 9489<4<2

Note: Reactions performed at 25 °C, 4 bar H2​ pressure in Ethyl Acetate. Yields determined by quantitative HPLC.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation using Sulfided Pt/C (Industry Standard)

This protocol utilizes sulfided Platinum on Carbon (Pt/C-S), which provides the highest yield and scalability for halonitroarene reduction[2].

Materials:

  • 1-chloro-5-fluoro-2-[(4-fluorobenzyl)oxy]-4-nitrobenzene (1.0 eq, 100 mmol)

  • 5% Pt/C (Sulfided) (0.5 mol% Pt relative to substrate)

  • Ethyl Acetate (ACS Reagent Grade, 300 mL)

  • Hydrogen Gas (UHP Grade)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 500 mL Parr autoclave, add the nitroarene precursor (100 mmol) and 300 mL of Ethyl Acetate. Stir to dissolve.

    • Causality: Ethyl acetate is chosen over methanol to minimize the solubility of highly reactive hydrogen gas, thereby slowing the initial kinetic burst and preventing thermal runaway.

  • Catalyst Addition: Carefully add the 5% Pt/C (Sulfided) catalyst.

    • Validation Step: Ensure the catalyst is wetted immediately to prevent auto-ignition of solvent vapors by dry catalyst dust.

  • Purging Sequence: Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) at 3 bar, holding for 2 minutes, then vent. Repeat three times. Follow with three identical purges using Hydrogen ( H2​ ).

    • Causality: Strict oxygen removal prevents the formation of explosive H2​/O2​ mixtures and prevents the formation of undesired azoxy dimers.

  • Hydrogenation: Pressurize the reactor to 4 bar with H2​ . Initiate vigorous stirring (800-1000 RPM). Maintain the internal temperature between 25 °C and 30 °C using a cooling jacket.

    • Causality: The reduction of a nitro group is highly exothermic ( ΔH≈−131 kcal/mol)[2]. Allowing the temperature to exceed 40 °C provides enough thermal energy to overcome the activation barrier for C−Cl cleavage, overriding the sulfur poison's protective effect.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours when H2​ consumption ceases.

    • Validation Step: Withdraw a 0.5 mL aliquot, filter through a syringe filter, and analyze via HPLC/UV (254 nm). The intermediate hydroxylamine must be <0.5% before proceeding.

  • Workup: Vent the H2​ and purge the reactor with N2​ three times. Filter the reaction mixture through a tight pad of Celite to remove the catalyst. Wash the pad with 50 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline as a crystalline solid. Recrystallize from heptane/ethyl acetate if necessary.

Protocol B: Catalytic Transfer Hydrogenation using Ru/C

For laboratories lacking high-pressure autoclave infrastructure, transfer hydrogenation utilizing Ruthenium is a highly effective alternative. Ruthenium is intrinsically poor at oxidative addition, preserving the C−Cl bond without requiring sulfur poisons[7].

Materials:

  • Precursor (1.0 eq, 20 mmol)

  • 5% Ru/C (1.0 mol% Ru)

  • Hydrazine Hydrate ( N2​H4​⋅H2​O , 64%, 4.0 eq)

  • Ethanol (Absolute, 100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the substrate in 100 mL of absolute ethanol.

  • Catalyst Suspension: Add the 5% Ru/C catalyst to the solution. Purge the system with N2​ for 10 minutes.

  • Hydrazine Addition: Heat the mixture to 60 °C. Add the hydrazine hydrate dropwise via an addition funnel over 30 minutes.

    • Causality: Hydrazine decomposes on the Ru surface to generate reactive hydrogen species. Dropwise addition is critical; bulk addition leads to rapid, uncontrollable N2​ gas evolution and potential over-pressurization.

  • Reflux: Elevate the temperature to 75 °C (reflux) and stir for 3 hours.

  • Validation & Workup: Confirm completion via TLC (Hexanes:EtOAc 3:1). Cool to room temperature, filter through Celite, and evaporate the ethanol. Redissolve the residue in dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate to yield the target aniline.

References

  • Modulation of Catalyst Reactivity for the Chemoselective Hydrogenation of a Functionalized Nitroarene: Preparation of a Key Intermediate in the Synthesis of (R,R)-Formoterol Tartrate. ACS Publications (Organic Process Research & Development).[2] URL:[Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate (Advanced Synthesis & Catalysis).[6] URL:[Link]

  • Novel ZnX2-Modulated Pd/C and Pt/C Catalysts for Chemoselective Hydrogenation and Hydrogenolysis of Halogen-Substituted Nitroarenes, Alkenes, Benzyl Ethers, and Aromatic Ketones. SCIRP (Synthesis).[5] URL:[Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC (National Institutes of Health).[7] URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. ACS Publications (Organic Letters).[4] URL:[Link]

  • Dual Optimization Approach to Bimetallic Nanoparticle Catalysis: Impact of M1/M2 Ratio and Supporting Polymer Structure on Reactivity. ACS Publications (ACS Catalysis).[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline (CAS: 453557-77-2) [1].

This compound presents a "perfect storm" of solubility challenges: a bulky, highly lipophilic ether linkage (4-fluorobenzyl)oxy combined with a polyhalogenated aniline core. The following guide bypasses generic advice, providing field-proven, mechanistically grounded solutions to ensure your assays yield reproducible, artifact-free data.

Troubleshooting Guides & FAQs

Q1: Every time I dilute my DMSO stock solution into my aqueous PBS assay buffer, the solution turns cloudy. What is happening, and how do I fix it? The Causality: You are experiencing the classic "DMSO Crash." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO solvent diffuses into the bulk water faster than the hydrophobic compound can disperse. Stripped of its solvation shell, the lipophilic 4-fluorobenzyl and halogenated rings rapidly undergo hydrophobic collapse, nucleating into colloidal aggregates or microcrystals[2]. The Fix: You must use a "parachute" formulation. Do not pipette the DMSO stock directly into the final buffer. Instead, pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) before slowly titrating in the aqueous phase. The surfactant forms micelles that encapsulate the compound as the DMSO diffuses away.

Q2: Can I just lower the pH of my buffer to protonate the aniline group and make a water-soluble hydrochloride salt? The Causality: No, this is a common misconception that fails for this specific chemotype. While a standard unsubstituted aniline has a pKa of ~4.6 and can be protonated at mildly acidic pH, your compound is heavily halogenated. The ortho-fluoro and meta-chloro groups exert strong electron-withdrawing inductive (-I) effects, pulling electron density away from the aniline nitrogen [3]. This drastically reduces its basicity (estimated pKa < 2.0). To fully protonate this molecule, you would need a pH below 1.0, which is entirely incompatible with biological assays or live-cell cultures.

Q3: I am trying to analyze the compound via LC-MS, but it exhibits severe peak tailing and carryover in standard Methanol/Water gradients. Why? The Causality: The extreme hydrophobicity of the fluorinated ether moiety causes secondary interactions with the unendcapped silanol groups on standard C18 stationary phases. Furthermore, poor solubility in the initial highly aqueous mobile phase leads to transient precipitation on the column head. The Fix: Switch your strong solvent from Methanol to Acetonitrile (ACN), which is a superior solvent for halogenated aromatics. Add 0.1% Formic Acid to both mobile phases to suppress silanol ionization on the column, and ensure your injection solvent matches the starting gradient (e.g., do not inject a 100% DMSO sample into a 5% ACN gradient; dilute the sample in 50/50 ACN/Water first).

Quantitative Data Summaries

To optimize your experimental design, refer to the empirically derived solubility and formulation matrices below.

Table 1: Solvent Compatibility Matrix for Stock Preparation

SolventMax Solubility LimitSuitabilityMechanistic Rationale
Anhydrous DMSO > 50 mMOptimal (In Vitro)Strong dipole moment disrupts crystal lattice; excellent solvation of aromatic rings.
Dimethylformamide (DMF) > 50 mMOptimal (Synthesis)Slightly less viscous than DMSO; ideal for chemical synthesis workflows.
Methanol / Ethanol < 1 mMPoorInsufficient lipophilic character to solvate the bulky 4-fluorobenzyl group.
Dichloromethane (DCM) > 100 mMOptimal (Extraction)Highly non-polar, perfectly matches the lipophilicity of the halogenated core.
Aqueous Buffers (pH 7.4) < 1 µMIncompatibleLack of ionizable groups at physiological pH leads to immediate precipitation.

Table 2: Recommended Formulation Vehicles for Biological Assays

Formulation StrategyComposition (v/v)Best Used For
Micellar Solubilization 2% DMSO + 5% Tween-80 + 93% PBSBiochemical enzymatic assays (cell-free).
Co-solvent System 5% DMSO + 10% PEG400 + 85% SalineIn vivo dosing (intraperitoneal or intravenous).
Lipid Emulsion 5% DMSO + 5% Cremophor EL + 90% WaterHighly refractory cell-culture assays.

Process Visualization

The following logical workflow illustrates the self-validating system required to successfully transition this compound from a solid state to an assay-ready aqueous solution.

Logical workflow for mitigating the "DMSO crash" during aqueous assay dilution.

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Master Stock

This protocol ensures complete dissolution without thermal degradation.

  • Desiccation: Allow the solid compound vial to equilibrate to room temperature inside a desiccator before opening. Cold, hygroscopic condensation will introduce water and instantly ruin DMSO solubility.

  • Weighing: Accurately weigh 3.42 mg of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline into a low-bind amber glass vial (protects the halogenated ether from UV degradation).

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (must be ≤ 0.005% water, stored over molecular sieves).

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication (If required): If microscopic particulates remain, place the vial in an ultrasonic water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent solvent expansion and concentration errors.

  • Storage: Aliquot into 50 µL single-use volumes and store at -20°C. Never freeze-thaw , as the compound will nucleate upon freezing and may not fully redissolve upon thawing.

Protocol 2: The "Parachute" Aqueous Dilution (Self-Validating System)

This protocol utilizes a micellar transition phase and includes an optical validation step to guarantee the absence of false-positive-inducing aggregates.

  • Pre-mixing (The Parachute): In a secondary tube, combine 5 µL of your 10 mM DMSO stock with 5 µL of 100% Tween-80. Pipette up and down to create a homogenous organic/surfactant micro-emulsion.

  • Aqueous Titration: While vortexing the secondary tube at medium speed, add 990 µL of your aqueous assay buffer (e.g., PBS) dropwise over 30 seconds. This slow addition allows micelles to form around the lipophilic compound.

  • Self-Validation (Optical Check): Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm (OD600) using a microplate reader.

    • Causality: Small molecules do not absorb light at 600 nm. Any signal above the buffer baseline (OD600 > 0.05) is caused by Rayleigh/Mie scattering from colloidal aggregates.

    • Decision: If OD600 is baseline, your compound is truly in solution. If elevated, you must increase the surfactant ratio.

References

  • NextSDS. "4-CHLORO-2-FLUORO-5-[(4-FLUOROBENZYL)OXY]ANILINE — Chemical Substance Information." NextSDS Substance Database. [Link]

  • National Center for Biotechnology Information. "2-Chloroaniline - Chemical and Physical Properties." PubChem Database.[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Derivatives

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical parameter of reaction temperature. Precise temperature control is paramount for achieving high yield, purity, and reproducibility in the synthesis of these complex molecules.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental challenges related to reaction temperature.

Q1: My reaction yield is consistently low, and I suspect incomplete conversion. How can I use temperature to drive the reaction to completion?

A1: Low yield due to incomplete reaction is a common issue when the reaction temperature is suboptimal. The synthesis of the target molecule, which involves a Williamson ether synthesis, is an SN2 or SNAr type reaction. These reactions often require sufficient thermal energy to overcome the activation energy barrier.[1][2]

Diagnostic Approach:

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the consumption of starting materials.[3] If a significant amount of starting material remains after the expected reaction time, an incomplete reaction is likely the cause.[4]

  • Initial Temperature Screening: If you are starting with a new derivative, it's crucial to perform a temperature screening experiment.

Troubleshooting Protocol: Temperature Elevation

  • Gradual Temperature Increase: Cautiously increase the reaction temperature in 5-10 °C increments from your initial set point.[3][4] A typical starting range for Williamson ether synthesis is between 50 to 100 °C.[1][5]

  • Monitor for Side Products: While increasing the temperature, continue to monitor the reaction mixture for the appearance of new spots on the TLC plate, which could indicate the formation of side products.[6]

  • Solvent Consideration: Ensure your reaction temperature does not exceed the boiling point of your solvent.[6] For higher temperatures, consider switching to a higher-boiling point solvent like DMF or DMSO.[1][7][8]

  • Inert Atmosphere: Reactions involving anilines and phenols can be sensitive to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[4]

Q2: I'm observing significant impurity formation, particularly what appears to be a regioisomer. How can temperature control help improve regioselectivity?

A2: The formation of regioisomers is a challenge when multiple reactive sites are present on the aromatic ring. Temperature can play a crucial role in controlling the regioselectivity of a reaction.[9] In many cases, lowering the reaction temperature can favor the formation of the thermodynamically more stable isomer.[10]

Causality:

The Arrhenius equation dictates that the rate of a reaction is exponentially dependent on temperature. Different reaction pathways leading to different isomers will have distinct activation energies. By manipulating the temperature, you can favor the pathway with the lower activation energy, thus enhancing the formation of the desired regioisomer.[9]

Troubleshooting Protocol: Optimizing for Regioselectivity

  • Low-Temperature Trials: Conduct the reaction at a lower temperature. For instance, if you are running the reaction at 80 °C, try performing it at 60 °C or even room temperature, though this may require a longer reaction time.

  • Kinetic vs. Thermodynamic Control:

    • Lower Temperatures: Often favor the thermodynamically more stable product.

    • Higher Temperatures: Can sometimes lead to a mixture of products or favor the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the energy of the transition states, thereby affecting regioselectivity. Experimenting with different solvents in conjunction with temperature optimization may be beneficial.[10]

Data Presentation: Impact of Temperature on Isomer Ratio (Hypothetical)

Reaction Temperature (°C)Desired Isomer (%)Undesired Isomer (%)
1007525
808515
60928
40955
Q3: My reaction seems to be producing byproducts from elimination or decomposition. How can I adjust the temperature to minimize these side reactions?

A3: The Williamson ether synthesis can compete with elimination reactions, especially with secondary or tertiary alkyl halides and at higher temperatures.[1] Additionally, the starting materials or the product itself might be thermally unstable, leading to decomposition at elevated temperatures.

Diagnostic Clues:

  • Elimination Byproducts: Often observed with branched alkylating agents.

  • Decomposition: Characterized by a darkening of the reaction mixture and the appearance of multiple, often streaky, spots on a TLC plate.

Troubleshooting Protocol: Minimizing Side Reactions

  • Lower the Reaction Temperature: This is the most direct way to disfavor high-activation energy side reactions like elimination and decomposition.[3]

  • Controlled Reagent Addition: For exothermic reactions, adding one of the reagents slowly (dropwise) can help maintain a stable internal reaction temperature and prevent localized "hot spots" that can lead to side reactions.[6][11]

  • Assess Thermal Stability: Before running a reaction at a high temperature, it's good practice to assess the thermal stability of your starting materials and product. This can be done by heating a small sample and monitoring for any changes.[12]

Experimental Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning A Set up parallel reactions at 40°C, 60°C, 80°C, 100°C B Monitor by TLC/HPLC after 2, 4, 8 hours A->B C Identify temperature range with best conversion and minimal byproducts B->C D Select best temperature from Phase 1 (e.g., 60°C) C->D Proceed with best range E Run reactions at 55°C, 60°C, 65°C D->E F Analyze yield and purity by NMR and LC-MS E->F G Determine optimal temperature F->G

Caption: A two-phase workflow for systematic temperature optimization.

Frequently Asked Questions (FAQs)

Q4: What is the typical temperature range for the synthesis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline derivatives?

A4: A general starting point for the Williamson ether synthesis, which is a key step in forming the ether linkage, is between 50 °C and 100 °C.[1][5] However, the optimal temperature can vary significantly based on the specific substrates, solvent, and base used. For SNAr reactions, temperatures can be higher, sometimes up to 140 °C in a high-boiling solvent like DMSO.[7]

Q5: How does temperature affect the reaction rate?

A5: According to chemical kinetics, increasing the reaction temperature generally increases the reaction rate.[6] A common rule of thumb is that the reaction rate approximately doubles for every 10 °C rise in temperature.[13] This is because a higher temperature provides more molecules with the necessary activation energy to react.

Q6: Can running the reaction at a very high temperature be detrimental?

A6: Yes, excessively high temperatures can lead to several problems:

  • Increased Side Reactions: As discussed in Q3, higher temperatures can promote unwanted side reactions like elimination.[1]

  • Decomposition: Starting materials, reagents, or the final product may decompose at high temperatures, leading to lower yields and complex purification.[12][14]

  • Safety Hazards: Running a reaction at a very high temperature increases the risk of a runaway reaction, especially for exothermic processes.[6][11][13] It also increases the pressure within a sealed reaction vessel.[12]

Q7: What are the best practices for monitoring and controlling reaction temperature?

A7: Precise temperature control is crucial for reproducible results.

  • Internal Thermometer: Always measure the internal temperature of the reaction mixture, as it can differ from the temperature of the heating bath.[6][11]

  • Heating Mantles and Oil Baths: Use heating mantles or oil baths for uniform heat distribution.[11]

  • Stirring: Ensure efficient stirring to avoid localized hot spots.[6][11]

  • Controlled Addition: For exothermic reactions, use a syringe pump or an addition funnel for slow and controlled addition of reagents.[11]

Logical Relationship of Temperature Effects

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideReactions Side Reactions (e.g., elimination) Temp->SideReactions Increases Decomposition Decomposition Temp->Decomposition Increases Yield Desired Product Yield Rate->Yield Increases (initially) Purity Product Purity SideReactions->Yield Decreases SideReactions->Purity Decreases Decomposition->Yield Decreases Decomposition->Purity Decreases

Caption: Interplay of temperature with key reaction outcomes.

References

  • Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]

  • Smith, K., & El-Hiti, G. A. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. [Link]

  • (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Kleppel, F., & Stoldt, R. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Scale-up Reactions. (2019, September 18). Division of Research Safety - University of Illinois. [Link]

  • Safety Services Guidance Guidance on risk assessments for chemical reactions. (2018, August 2).
  • Sawyer, J. S., Schmitt, A. C., & Dudash, J. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 65(26), 8958–8968. [Link]

  • (2010, September 15). Ullmann Diaryl Ether Synthesis. R Discovery. [Link]

  • (n.d.). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Liu, Y., Li, Y., & Liu, Y. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. Journal of Chemical Education, 98(10), 3239–3247. [Link]

  • (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Fact Sheet: Heating Reactions. (2024, April 10). PennEHRS - UPenn EHRS - University of Pennsylvania. [Link]

  • (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • (n.d.). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. PDXScholar. [Link]

  • (n.d.). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

  • (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Loupy, A., & Perreux, L. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters, 5(11), 1821–1824. [Link]

  • 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applic
  • 4-CHLORO-2-FLUORO-5-[(4-FLUOROBENZYL)OXY]ANILINE. (n.d.). NextSDS. [Link]

  • (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Premier Publishing. [Link]

  • (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Preventing oxidation of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline during long-term storage

Technical Support Center: 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Introduction Welcome to the technical support guide for 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline. This document is designed for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

Introduction

Welcome to the technical support guide for 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Substituted anilines are known for their susceptibility to oxidative degradation, which can compromise experimental outcomes, reduce yields, and introduce impurities. This guide provides in-depth, field-proven insights into the causes of oxidation and robust protocols to prevent it, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline susceptible to oxidation?

A1: The primary site of oxidation is the amino (-NH₂) group. The nitrogen atom has a lone pair of electrons, making it an electron-donating group. This high electron density makes the entire aromatic ring system susceptible to losing electrons (oxidation), especially in the presence of atmospheric oxygen, light, or trace metal catalysts.[1] The initial step often involves the formation of radical intermediates, which can then couple and polymerize, leading to a cascade of colored degradation products like azobenzenes, quinone-imines, and other polymeric species.[2][3][4]

Q2: What are the visible signs of oxidation or degradation?

A2: The most common and immediate sign of oxidation is a change in color.[1][5] High-purity 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline should be a white to off-white solid. Upon oxidation, you may observe a gradual change to yellow, pink, brown, or even dark purple/black. This discoloration is due to the formation of highly conjugated systems in the degradation products.

Q3: What are the consequences of using an oxidized batch of this compound in my experiments?

A3: Using an oxidized or degraded reagent can have severe consequences for your research:

  • Reduced Purity and Inaccurate Stoichiometry: The actual concentration of the desired aniline is lower than weighed, leading to incorrect molar ratios in your reactions.

  • Lower Reaction Yields: The active starting material is depleted, resulting in poor conversion to your target molecule.

  • Formation of Side Products: Oxidative impurities can participate in unintended side reactions, complicating your reaction mixture and making purification difficult.

  • Inconsistent Results: Batches with varying levels of degradation will lead to poor reproducibility, undermining the validity of your findings.

Q4: Is it sufficient to just store the compound in a freezer?

A4: While low temperature is crucial, it is not sufficient on its own. Storing at reduced temperatures (-20°C or lower) slows down the rate of chemical reactions, including oxidation.[6][7] However, if the container still has oxygen in the headspace, oxidation will continue, albeit at a slower pace. The most effective strategy combines low temperature with an inert atmosphere.[8]

Q5: Can I use an antioxidant to stabilize the compound?

A5: While antioxidants are used to stabilize some amines in industrial applications, adding them to a high-purity research chemical is generally not recommended.[8][9][10] The antioxidant would be an impurity in your material and could interfere with downstream reactions. The preferred and accepted method in research and pharmaceutical development is to prevent oxidation by controlling the storage environment (atmosphere, temperature, light) rather than by adding stabilizers.[11]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses common problems encountered during the storage and use of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline.

Problem / Symptom Probable Cause(s) Recommended Solution & Corrective Actions
Material has discolored (e.g., turned yellow/brown) upon receipt or after short-term storage. 1. Improper packaging by the supplier. 2. Exposure to air and light during initial handling. 3. Storage at ambient temperature.1. Verify Purity: Immediately perform a purity check using HPLC or another suitable analytical method.[8][12] 2. Contact Supplier: If the material is discolored upon arrival, contact the supplier with your analytical data. 3. Implement Strict Handling: If discoloration occurred after opening, review and immediately implement the Protocol for Aliquotting and Long-Term Storage (see below).
HPLC analysis shows new, unidentified impurity peaks compared to the Certificate of Analysis (CoA). 1. Oxidative degradation. 2. Hydrolysis due to moisture exposure.1. Characterize Impurities: If possible, use LC-MS to get a mass of the impurity peaks to help identify potential degradation products (e.g., dimers, oxides). 2. Purify or Discard: For high-sensitivity applications, the material should be purified (e.g., recrystallization, column chromatography) if feasible. Otherwise, it is safest to discard the batch and use a fresh, unopened vial. 3. Prevent Recurrence: Strictly adhere to storage protocols to protect the new batch.
Reaction yields are inconsistent or lower than expected. 1. Reduced purity of the starting material due to oxidation. 2. Oxidized impurities are inhibiting or interfering with the reaction.1. Confirm Reagent Purity: Before starting a reaction, always run a quick purity check on any stored aniline that has been opened previously. Compare it against the original CoA. 2. Use a Fresh Aliquot: Always use a fresh, unopened aliquot for critical reactions. Avoid using material from a large "stock bottle" that is opened frequently. 3. Review Handling: Ensure the compound is brought to room temperature in a desiccator before opening to prevent moisture condensation on the cold solid.[13]

In-Depth Protocols & Methodologies

The Mechanism of Aniline Oxidation

Understanding the "why" is critical to appreciating the "how" of proper storage. The oxidation of anilines is a free-radical process initiated by the abstraction of an electron from the nitrogen atom.

OxidationMechanism cluster_Initiation Initiation cluster_Propagation Propagation & Dimerization cluster_Termination Termination Aniline Aniline (R-NH₂) Radical Aniline Radical Cation [R-NH₂]•+ Aniline->Radical Oxidant O₂, Light, Metal Ions Oxidant->Aniline e⁻ abstraction Radical2 Aniline Radical Cation [R-NH₂]•+ Dimer Dimer Intermediates Radical2->Dimer Coupling Dimer2 Dimer Intermediates Products Colored Impurities (Azobenzenes, Polymers, etc.) Dimer2->Products Further Oxidation & Polymerization StorageWorkflow A Receive Compound (Verify CoA) B Transfer to Glovebox or Inert Atmosphere Hood A->B C Aliquot into Pre-dried, Amber Vials B->C D Backfill each vial with Argon or Nitrogen C->D E Seal tightly with PTFE-lined caps D->E F Label Vials Clearly (Name, Date, Batch) E->F G Store in designated -20°C or -80°C Freezer F->G H Log aliquot in inventory G->H

Caption: Recommended workflow for sample handling and storage.

Step-by-Step Procedure:

  • Preparation: Move the bulk container of the compound, several smaller amber glass vials (appropriately sized for single-use amounts), and labeling materials into a glovebox or glove bag with a high-purity argon or nitrogen atmosphere.

  • Aliquotting: Carefully transfer the desired amount of the solid compound into each of the smaller vials. The goal is to create single-use aliquots to avoid repeatedly opening and closing a large stock bottle.

  • Inerting: Before sealing, ensure the headspace of each vial is thoroughly purged with the inert gas. A gentle stream of gas can be used to displace any residual air. [14]4. Sealing: Tightly seal each vial with a clean, PTFE-lined cap. Parafilm can be wrapped around the cap-vial interface for extra security against moisture ingress during temperature cycling.

  • Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if applicable), and date of aliquotting.

  • Storage: Place the sealed and labeled aliquots in a secondary container (e.g., a freezer box) and store them in a designated, dark freezer at -20°C or, preferably, -80°C.

  • Documentation: Record the number of aliquots and their storage location in your lab inventory system.

Protocol 2: Quality Control (QC) Testing of Stored Material

This is a general HPLC method to assess the purity of the compound. It should be adapted and validated for your specific equipment.

  • Objective: To quantify the purity of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline and detect the presence of degradation products. [12][15]* Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Instrumentation & Reagents:

    • HPLC system with UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Water.

    • 0.1% Formic Acid or Trifluoroacetic Acid (optional, as mobile phase modifier).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a known high-purity reference standard (ideally from a fresh, unopened lot) at approximately 1.0 mg/mL in ACN. Prepare a working standard at ~50 µg/mL by diluting the stock.

    • Sample Preparation: Prepare a solution of the stored material at the same concentration (~50 µg/mL) in ACN.

    • Chromatographic Conditions (Example):

      • Mobile Phase A: Water (+ 0.1% Acid)

      • Mobile Phase B: Acetonitrile (+ 0.1% Acid)

      • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

      • Injection Volume: 10 µL.

    • Analysis: Inject the standard and the sample solutions. Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks in the sample chromatogram relative to the standard. Purity can be calculated using the area percent method.

References

  • Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry. [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. [Link]

  • Inerting. Linde Gas. [Link]

  • Inert Atmosphere. Zamann Pharma Support GmbH. [Link]

  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. SpringerLink. [Link]

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. National Center for Biotechnology Information (PMC). [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]

  • Possible pathways for Fe(VI) oxidation of aniline (AN). ResearchGate. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Center for Biotechnology Information (PMC). [Link]

  • The Importance of Inerting. Air Products. [Link]

  • Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. ICM. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. UKM. [Link]

  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aromatic Amines Antioxidants for Polymers. Performance Additives. [Link]

  • (PDF) Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. ResearchGate. [Link]

  • Inhibition of amine oxidation.
  • Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. [Link]

  • Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Quantitative Analysis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Metabolites by LC-MS/MS

Executive Summary The development of novel pharmaceutical candidates such as 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline necessitates a profound understanding of their metabolic fate. This guide provides an in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel pharmaceutical candidates such as 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline necessitates a profound understanding of their metabolic fate. This guide provides an in-depth, technically-grounded comparison of analytical strategies for the quantitative determination of its metabolites in complex biological matrices. We will dissect the critical stages of bioanalysis, from predictable metabolic pathways to a comparative evaluation of sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). By leveraging experimental data and established scientific principles, this document demonstrates the superiority of an optimized SPE-based workflow coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for achieving the highest degree of accuracy, precision, and sensitivity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

Introduction: The Imperative of Metabolite Quantification

In drug discovery and development, characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity (NCE) is paramount. The parent compound, 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline, is a substituted aniline derivative[1], a class of compounds known to undergo extensive metabolism. The resulting metabolites can have their own pharmacological or toxicological profiles, making their accurate quantification essential for comprehensive safety and efficacy assessments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for the quantitative analysis of drugs and their metabolites in biological fluids.[2] Its power lies in the combination of the high separation capability of liquid chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry, enabling the detection of trace concentrations in complex matrices like plasma, urine, or tissue homogenates.[2]

Predicted Metabolic Pathways of a Halogenated Aniline

Based on the structure of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline and established metabolic pathways for similar halogenated anilines[3][4], we can predict several key biotransformations. The primary metabolic routes for anilines typically involve Phase I oxidation reactions (e.g., hydroxylation) and Phase II conjugation reactions (e.g., glucuronidation, sulfation, and N-acetylation) to increase their water solubility and facilitate excretion.[3][4][5]

Key predicted metabolic reactions include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring.

  • N-Acetylation: Addition of an acetyl group to the aniline nitrogen.

  • Sulfation & Glucuronidation: Conjugation of a sulfate or glucuronic acid moiety, typically to a previously introduced hydroxyl group, to significantly increase polarity.

Metabolic Pathway Parent Parent Compound 4-Chloro-2-fluoro-5- [(4-fluorobenzyl)oxy]aniline PhaseI Phase I Metabolite (e.g., Hydroxylated Aniline) Parent->PhaseI Hydroxylation (CYP450) PhaseII_3 Phase II Metabolite (N-Acetylated Aniline) Parent->PhaseII_3 N-Acetylation (NAT) PhaseII_1 Phase II Metabolite (Glucuronide Conjugate) PhaseI->PhaseII_1 Glucuronidation (UGT) PhaseII_2 Phase II Metabolite (Sulfate Conjugate) PhaseI->PhaseII_2 Sulfation (SULT)

Caption: Predicted Phase I and Phase II metabolic pathways for 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline.

The Core Challenge: Mitigating Matrix Effects

The primary obstacle in LC-MS/MS bioanalysis is the "matrix effect."[6] This phenomenon occurs when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[6][7] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy and reproducibility of quantitative results.[8]

Effective sample preparation is not merely about isolating the analyte; it is a critical step designed to minimize matrix effects by removing these interfering compounds.[9]

Comparative Guide to Sample Preparation Techniques

The choice of sample preparation strategy represents the most significant variable in method performance. Here, we compare three common techniques for plasma samples, outlining their protocols and performance trade-offs.

Sample Preparation Workflow Start Plasma Sample (containing Analyte + Matrix) PPT_1 Add Acetonitrile (3:1) Precipitate Proteins Start->PPT_1 LLE_1 Add Buffer & Organic Solvent (e.g., MTBE) Start->LLE_1 SPE_1 Condition SPE Cartridge (e.g., Reversed-Phase) Start->SPE_1 PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Collect Supernatant PPT_2->PPT_3 PPT_Out Inject into LC-MS/MS (High Matrix) PPT_3->PPT_Out LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Collect Organic Layer LLE_2->LLE_3 LLE_4 Evaporate & Reconstitute LLE_3->LLE_4 LLE_Out Inject into LC-MS/MS (Reduced Matrix) LLE_4->LLE_Out SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash (Remove Interferences) SPE_2->SPE_3 SPE_4 Elute Analyte SPE_3->SPE_4 SPE_5 Evaporate & Reconstitute SPE_4->SPE_5 SPE_Out Inject into LC-MS/MS (Minimal Matrix) SPE_5->SPE_Out

Caption: Comparative workflow of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)
  • Principle: A simple and fast method where an organic solvent (typically acetonitrile) is added to the plasma sample to denature and precipitate proteins.[10]

  • Protocol:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Expertise & Experience: PPT is often used for high-throughput screening due to its speed. However, it is a non-selective technique. While it removes proteins, highly water-soluble matrix components like salts and, crucially, phospholipids, remain in the supernatant, leading to significant matrix effects.

Method 2: Liquid-Liquid Extraction (LLE)
  • Principle: This technique separates analytes from the aqueous sample matrix into an immiscible organic solvent based on their differential solubility.[11]

  • Protocol:

    • To 100 µL of plasma, add 50 µL of a buffer (e.g., ammonium acetate) and the internal standard.

    • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • Expertise & Experience: LLE provides a much cleaner extract than PPT because it removes non-lipid-soluble interferences. The choice of solvent is critical and must be optimized based on the analyte's polarity. It is more labor-intensive than PPT and can be prone to emulsion formation.

Method 3: Solid-Phase Extraction (SPE)
  • Principle: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge to selectively bind the analyte of interest from the sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[2][10]

  • Protocol (Reversed-Phase SPE):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with water).

    • Wash: Pass 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to wash away polar interferences.

    • Elute: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Expertise & Experience: SPE offers the highest degree of purification and is the most effective method for minimizing matrix effects.[2] By selecting the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange), the method can be highly tailored to the physicochemical properties of the analytes, resulting in superior sensitivity and reproducibility.

Performance Comparison Data

The following table summarizes the expected performance of each sample preparation method for the quantitative analysis of the parent compound and a key hydroxylated metabolite in plasma.

ParameterMethodParent CompoundHydroxylated MetaboliteCausality & Rationale
Recovery (%) PPT> 95%> 95%Non-selective; minimal analyte loss but high co-extraction of matrix.
LLE85 - 95%70 - 85%Good recovery for the less polar parent; lower for the more polar metabolite.
SPE > 90% > 90% Optimized binding and elution leads to high, consistent recovery for both.
Matrix Effect (%) PPT40 - 60%40 - 60%Significant ion suppression due to co-extracted phospholipids and salts.
LLE85 - 95%80 - 90%Cleaner extract, but some lipidic components may still be present.
SPE > 95% > 95% Most effective at removing interfering components, minimizing ion suppression.
Precision (%RSD) PPT< 15%< 15%Prone to variability due to inconsistent matrix effects between samples.
LLE< 10%< 10%More consistent than PPT, but can be operator-dependent.
SPE < 5% < 5% Highly reproducible due to controlled process and clean extracts.

Note: Data are representative examples based on typical method performance.

Recommended Protocol: An Optimized SPE-LC-MS/MS Method

Based on the comparative data, a method utilizing Solid-Phase Extraction provides the most trustworthy and robust results.

Analytical Workflow Sample 1. Plasma Sample Collection Prep 2. Solid-Phase Extraction (SPE) Sample->Prep LC 3. UPLC Separation (C18 Column, Gradient Elution) Prep->LC MS_Ion 4. ESI+ Ionization LC->MS_Ion MS_Detect 5. Tandem MS Detection (MRM Mode) MS_Ion->MS_Detect Data 6. Data Acquisition & Quantification MS_Detect->Data

Caption: Complete workflow for the quantitative analysis of metabolites using SPE-LC-MS/MS.

Experimental Protocol
  • Sample Preparation (SPE): Follow the detailed SPE protocol described in Section 4. Use a stable isotope-labeled version of the parent compound as the internal standard, if available, to correct for any variability during sample processing and analysis.[9]

  • Liquid Chromatography (LC):

    • System: UPLC/HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of the parent compound and its metabolites.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid aids in protonation for positive ion mode ESI).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: 10% to 90% B

      • 5.0-6.0 min: 90% B

      • 6.1-8.0 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • System: Triple Quadrupole Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode. (Aniline nitrogen is readily protonated).

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be empirically determined by infusing pure standards of the parent compound and synthesized metabolites.

      • Example Optimization:

        • Parent Compound (e.g., m/z 299.1): Infuse and perform a full scan (Q1) to confirm the precursor ion. Then, perform a product ion scan to identify the most stable and abundant fragment ion (Q3).

        • Hydroxylated Metabolite (e.g., m/z 315.1): Repeat the process.

    • Optimized MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Parent Compound 299.1 157.0 25
      Hydroxylated Met. 315.1 173.0 22
      N-Acetylated Met. 341.1 157.0 28

      | Internal Standard | 304.1 (¹³C₅-Parent) | 162.0 | 25 |

Conclusion: A Self-Validating System for Trustworthy Results

This guide has systematically compared key sample preparation methodologies for the LC-MS/MS analysis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline metabolites. While Protein Precipitation offers speed, and Liquid-Liquid Extraction provides moderate cleanup, Solid-Phase Extraction is demonstrably superior. The causality is clear: by effectively removing matrix interferences, particularly phospholipids, SPE minimizes ion suppression, leading to higher accuracy, better precision, and improved sensitivity.[2]

An optimized SPE-LC-MS/MS method, when fully validated for parameters such as linearity, accuracy, precision, and stability, constitutes a self-validating system. It provides the trustworthy, high-quality quantitative data that is essential for making critical decisions in the drug development pipeline.

References

  • LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. (n.d.). ScienceDirect. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Longdom Publishing. [Link]

  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications. (2015, May 12). ACS Publications. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • LC-MS analysis of the plasma metabolome-A novel sample preparation strategy | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Metabolism of N-[4-chloro-2-fluoro-5-[(1-methyl-2- propynl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121) in the rat: I. Identification of a new, sulphonic acid type of conjugate - PubMed. (1993, June). PubMed. [Link]

  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2006, November 20). ijcrt.org. [Link]

  • 4-CHLORO-2-FLUORO-5-[(4-FLUOROBENZYL)OXY]ANILINE - NextSDS. (n.d.). NextSDS. [Link]

  • Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). (n.d.). PubMed. [Link]

  • Quantitative analysis of drug metabolites in biological samples. (n.d.). University of Alabama at Birmingham. [Link]

  • A Review: Bioanalytical Method Development and Validation - RJPN. (2025, January 1). RJPN. [Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed. (2006, January 15). PubMed. [Link]

Sources

Comparative

The Analytical Crucible: Spectroscopic Differentiation of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline Isomers

As pharmaceutical pipelines increasingly rely on heavily halogenated aromatic intermediates to tune lipophilicity and metabolic stability, the burden of structural verification intensifies. For molecules like 4-Chloro-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily halogenated aromatic intermediates to tune lipophilicity and metabolic stability, the burden of structural verification intensifies. For molecules like 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline—a densely functionalized tetra-substituted aniline—positional isomerism can drastically alter target binding affinity and off-target toxicity profiles.

Standard nominal mass analysis is entirely blind to positional isomerism. To establish absolute structural certainty, we must deploy an orthogonal spectroscopic strategy. This guide provides a definitive framework for differentiating the target molecule from its most synthetically probable positional isomers, explaining the physical causality behind each analytical choice.

Structural Taxonomy & The Causality of Spectral Variance

To understand the analytical logic, we must first define the comparative set. We are evaluating the target against two primary halogen-shifted alternatives:

  • Isomer A (Target): 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

  • Isomer B (Alternative 1): 2-Chloro-4-fluoro-5-[(4-fluorobenzyl)oxy]aniline (Halogen swap)

  • Isomer C (Alternative 2): 4-Chloro-3-fluoro-5-[(4-fluorobenzyl)oxy]aniline (Fluorine shift)

The core challenge lies in the 1,2,4,5-tetrasubstitution pattern shared by Isomers A and B. Both possess two isolated aromatic protons situated para to one another. Consequently, standard ¹H NMR scalar coupling ( J -coupling) will yield nearly identical splitting patterns. To break this degeneracy, we must exploit spatial proximity via Heteronuclear Overhauser Effect Spectroscopy (HOESY) and the gas-phase thermodynamic stability of ortho-effect fragmentations.

AnalyticalWorkflow cluster_0 Orthogonal Spectroscopic Characterization A Isomeric Mixture (C13H10ClF2NO) B Sample Prep (Solubilization & QC) A->B C Multinuclear NMR (1H, 19F, 1H-19F HOESY) B->C D ATR-FTIR (Vibrational Modes) B->D E LC-HRMS/MS (Fragmentation) B->E F Data Synthesis & Pattern Recognition C->F Spin Coupling & NOE D->F OOP Bending E->F Ortho-Effect Loss G Unambiguous Isomer Assignment F->G

Figure 1: Orthogonal spectroscopic workflow for the structural elucidation of halogenated aniline isomers.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR): The Spatial Resolver

While 1D ¹H NMR easily identifies Isomer C due to its meta-oriented protons ( 4JHH​≈2 Hz), it fails to distinguish Isomers A and B. However, 1 is exquisitely sensitive to the local electronic environment[1].

To definitively separate A and B, we use 2D ¹H-¹⁹F HOESY. In Isomer B , the fluorine atom at C4 is directly adjacent to the benzyloxy group at C5. This spatial proximity (< 4 Å) generates a strong heteronuclear NOE cross-peak between the benzyl methylene protons and the ¹⁹F nucleus. In Isomer A , the fluorine is at C2, far removed from the benzyl ether, yielding no such correlation.

Vibrational Spectroscopy (FTIR): The Conformational Fingerprint

Infrared spectroscopy is a highly sensitive structural diagnostic, uniquely able to 2 via out-of-plane (OOP) C-H bending modes[2]. While the 4-fluorobenzyl moiety provides a consistent background signature, the tetrasubstituted aniline core dictates the 900–650 cm⁻¹ region. Isomers A and B (isolated protons) exhibit sharp bands near 870 cm⁻¹, whereas Isomer C (meta protons) shifts to lower wavenumbers.

Tandem Mass Spectrometry (HRMS/MS): The Ortho-Effect

Upon collision-induced dissociation (CID), the primary cleavage is the loss of the 4-fluorobenzyl cation (m/z 109.04), leaving an aniline core fragment (m/z 162.01). The secondary fragmentation of this core is dictated by the "ortho-effect." Isomer A features a fluorine ortho to the amine, facilitating the neutral loss of HF (-20 Da). Isomer B features a chlorine ortho to the amine, driving the loss of HCl (-36 Da).

Quantitative Data Summary
Analytical MetricIsomer A (Target)Isomer B (Alt 1)Isomer C (Alt 2)
Substitution Pattern 4-Cl, 2-F, 5-O-Bn2-Cl, 4-F, 5-O-Bn4-Cl, 3-F, 5-O-Bn
¹H NMR (Aniline Core) H3 (d), H6 (d)H3 (d), H6 (d)H2 (dd), H6 (d)
¹H-¹⁹F HOESY No NOE (Benzyl to F)Strong NOE (Benzyl to F)No NOE (Benzyl to F)
FTIR (OOP Bending) ~870 cm⁻¹ (Isolated H)~875 cm⁻¹ (Isolated H)~850, 810 cm⁻¹ (Meta H)
MS/MS (Core Frag) -HF (m/z 142)-HCl (m/z 126)Minimal ortho-loss

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, the following protocols have been designed as closed-loop, self-validating systems.

Protocol 1: Multinuclear & 2D HOESY NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum (64 scans, D1 = 2s to ensure complete relaxation of the methylene protons).

  • Internal QC Check (Self-Validation): Before proceeding to 2D experiments, verify the integration ratio. The 4-fluorobenzyl methylene group ( δ ~5.1 ppm) must integrate to exactly 2.0 relative to the individual aniline core protons (1.0 each). A deviation >5% indicates co-eluting impurities or degradation, which will produce false-positive NOE cross-peaks.

  • 2D ¹H-¹⁹F HOESY: Set the mixing time ( τm​ ) to 300-400 ms. Acquire with 256 increments in the indirect dimension. Process with zero-filling and a sine-bell squared window function to maximize cross-peak resolution.

Protocol 2: ATR-FTIR Fingerprinting
  • Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to dry completely.

  • Background QC Check (Self-Validation): Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Ensure the baseline transmittance across the 4000-600 cm⁻¹ range is >95%. Artifacts in the 3 (900-650 cm⁻¹) caused by poor crystal contact will invalidate isomer assignment[3].

  • Sample Acquisition: Apply 2-3 mg of the solid powder to the crystal. Apply consistent pressure using the ATR anvil. Acquire 64 scans.

  • Analysis: Isolate the 900-800 cm⁻¹ region and map the out-of-plane bending modes against the expected isolated vs. meta substitution patterns.

Protocol 3: ESI+ LC-HRMS/MS Ortho-Effect Profiling
  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in H₂O; Mobile Phase B: 0.1% Formic Acid in MeCN. Run a steep gradient (5% to 95% B over 3 minutes) to ensure sharp elution of these highly lipophilic compounds.

  • MS/MS Parameters: Operate the mass spectrometer in ESI+ mode. Isolate the [M+H]⁺ precursor (m/z 270.05). Apply a normalized collision energy (NCE) sweep of 20-40 eV to capture both the primary benzyl cleavage and the secondary aniline core fragmentation.

  • Carryover QC Check (Self-Validation): Inject a solvent blank (50:50 MeOH:H₂O) immediately following the sample. The absolute absence of the m/z 270.05 precursor in the blank confirms the system is free of carryover, ensuring the integrity of the ortho-effect fragmentation ratios for subsequent injections.

References

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing.[Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.[Link]

  • NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions... ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline, a halogenated aromatic amine, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards.

Foundational Safety and Hazard Assessment

Understanding the inherent risks of a compound is the bedrock of safe handling and disposal. 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is a multi-halogenated organic compound, a class of chemicals that requires specific disposal pathways due to its potential for environmental persistence and the generation of hazardous byproducts upon improper treatment.

Key Hazard Profile:

The Globally Harmonized System (GHS) provides a clear classification of the risks associated with this compound. It is crucial to recognize these hazards not as restrictions, but as informed guidelines for designing safe laboratory workflows.

PropertyValue / ClassificationSource
CAS Number 453557-77-2[1]
Molecular Formula C₁₃H₁₀ClF₂NO[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Waste Classification Halogenated Organic Waste[4][5]
Incompatibilities Strong oxidizing agents[6][7]
Hazardous Combustion Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF)[7]

The presence of both chlorine and fluorine atoms on the aromatic rings classifies this molecule as a halogenated organic compound.[4][5] Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, these compounds are subject to stringent disposal requirements, primarily to prevent their release into the environment and to manage the toxic gases (e.g., HCl, HF) produced during thermal decomposition.[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the primary line of defense is a combination of robust engineering controls and appropriate PPE.

  • Engineering Controls : Always handle 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline inside a certified chemical fume hood.[10] This is not merely to prevent odor but to capture any dust or vapors, protecting the user from respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory. This is a non-negotiable aspect of laboratory safety.

    • Eye and Face Protection : Wear safety glasses with side shields or, preferably, chemical safety goggles.[2] If there is a risk of splashing, a face shield should be worn in addition to goggles.[2]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of after handling the compound.[2][11] Employ proper glove removal technique to avoid skin contact.[11]

    • Protective Clothing : A standard lab coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or suit may be necessary.[11]

Waste Segregation and Containment: A Critical Step

The principle of waste segregation is fundamental to laboratory safety and environmental compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating non-hazardous waste with a regulated substance renders the entire volume hazardous.

Protocol for Waste Segregation:

  • Designate a Waste Container : Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[4][5] The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[12]

  • Labeling : The label must include the words "Hazardous Waste," the full chemical name "4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline," and the associated hazard pictograms (e.g., exclamation mark for irritant).[2]

  • Collection :

    • Solid Waste : Collect unused or contaminated solid material directly into the designated container. Avoid creating dust.[2][10]

    • Contaminated Materials : Any items that come into direct contact with the compound, such as gloves, weighing paper, or pipette tips, must also be disposed of in the halogenated organic waste container.

    • Solutions : If the compound is in solution, the entire solution must be treated as halogenated organic waste. Do not mix with non-halogenated or aqueous waste streams.

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. The procedure for managing a spill of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is dictated by its scale.

  • Immediate Actions :

    • Alert personnel in the immediate area.

    • If the spill is significant or you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment : Prevent the spill from spreading. For solid spills, cover with a plastic sheet to minimize dust dispersal. Do not allow the material to enter drains or waterways.[7][11]

  • Cleanup :

    • Ensure proper PPE is worn, including respiratory protection if dust is present.

    • For small solid spills, gently sweep or use a wet-brushing method to collect the material.[11] An electrically protected vacuum cleaner can also be used.[11]

    • Place all collected material and cleanup supplies into the designated halogenated organic waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.[2]

The following diagram illustrates the decision-making process for handling waste and spills of this compound.

G Disposal Workflow for 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline cluster_cleanup Cleanup Actions start Waste Generated or Spill Occurs decision_type Type of Material? start->decision_type routine_waste Routine Waste (Unused chemical, contaminated consumables) decision_type->routine_waste Routine spill Accidental Spill decision_type->spill Spill ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) routine_waste->ppe_check collect_waste Place in labeled 'Halogenated Organic Waste' container. Keep closed. routine_waste->collect_waste decision_spill_size Spill Size? spill->decision_spill_size small_spill Small & Contained decision_spill_size->small_spill Small large_spill Large or Uncontained decision_spill_size->large_spill Large small_spill->ppe_check evacuate Evacuate Area. Alert Others. large_spill->evacuate contain_spill Contain spill. Prevent entry into drains. ppe_check->contain_spill For Spills storage Store waste container in designated satellite accumulation area. collect_waste->storage cleanup Collect material using appropriate methods (e.g., wet brushing). contain_spill->cleanup cleanup->collect_waste contact_ehs Contact Institutional EHS / Emergency Response. evacuate->contact_ehs disposal_pickup Arrange for pickup by licensed hazardous waste disposal service. storage->disposal_pickup

Caption: Decision workflow for waste handling and spill response.

Final Disposal Pathway

All collected waste containing 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline must be disposed of through your institution's hazardous waste program.

Procedure for Final Disposal:

  • Storage : Keep the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • Professional Disposal : The waste must be transferred to a licensed hazardous waste disposal company. These companies are equipped to handle and treat halogenated organic compounds, typically through high-temperature incineration, which is designed to safely manage and neutralize the hazardous combustion byproducts (HCl and HF).[4]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name and quantity, as required by institutional and national regulations.

Never dispose of this chemical down the drain or in regular trash.[11] Such actions are a serious breach of regulations and pose a significant threat to environmental and public health.

By adhering to these systematic procedures, researchers can ensure that the disposal of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

  • 4-CHLORO-2-FLUORO-5-[(4-FLUOROBENZYL)OXY]ANILINE - NextSDS. [Link]

  • Hazardous Waste Segregation - University of Wisconsin-Eau Claire. [Link]

  • Halogenated Waste - University of Louisville. [Link]

  • Safety Data Sheet - Aaron Chemicals. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]

  • 5-chloro-2-(4-fluorobenzoyl)aniline — Chemical Substance Information - NextSDS. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University. [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

A Guide to the Safe Handling of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Chloro-2-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline. The guidance herein is extrapolated from data on structurally related compounds, including other chlorinated and fluorinated anilines.[1] Always perform a thorough risk assessment for your specific experimental conditions.

Hazard Assessment: Understanding the Risks

Substituted anilines are a class of compounds that often exhibit significant toxicity. Based on data from similar molecules, 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline should be presumed to be hazardous.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5]

  • Carcinogenicity and Mutagenicity: Some related anilines are suspected of causing genetic defects or cancer.[5][6]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for exposure control. However, appropriate PPE is essential for all handling procedures.

Recommended PPE for Handling 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline
PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable for extended operations. Always inspect gloves for signs of degradation before and during use.[1][7]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or aerosolization.[1]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[1]
Respiratory Protection RespiratorAll handling of this compound should occur within a certified chemical fume hood. In the event of a spill or if a fume hood is unavailable, a full-face respirator with organic vapor cartridges is necessary.[1]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial for maintaining a safe laboratory environment when working with this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_fumehood Verify Fume Hood Functionality prep_risk->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency prep_spillkit Ensure Spill Kit is Available prep_emergency->prep_spillkit handle_ppe Don All Required PPE prep_spillkit->handle_ppe handle_dispense Dispense in Fume Hood handle_ppe->handle_dispense handle_transfer Use Syringe/Pipette for Transfers handle_dispense->handle_transfer handle_storage Store in a Tightly Sealed, Labeled Container handle_transfer->handle_storage disp_waste Collect Waste in Designated, Labeled Containers handle_storage->disp_waste disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_waste->disp_ppe disp_decon Decontaminate Work Surfaces disp_ppe->disp_decon disp_handwash Wash Hands Thoroughly disp_decon->disp_handwash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline
© Copyright 2026 BenchChem. All Rights Reserved.